2,2-diphenyl-N-(1-phenylethyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-diphenyl-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-17(18-11-5-2-6-12-18)23-22(24)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTZASUXYCBBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide
This guide provides a comprehensive overview of the synthetic pathway for 2,2-diphenyl-N-(1-phenylethyl)acetamide, a compound of interest for researchers in drug discovery and organic synthesis. The document will delve into the strategic considerations for its synthesis, a detailed experimental protocol, mechanistic insights, and methods for purification and characterization.
Introduction and Strategic Considerations
2,2-diphenyl-N-(1-phenylethyl)acetamide is a chiral amide featuring a sterically demanding 2,2-diphenylacetyl group and a chiral 1-phenylethylamine moiety. The synthesis of such amides is a cornerstone of medicinal chemistry, as the amide bond is a prevalent feature in a vast array of pharmaceuticals. The primary challenge in the synthesis of the title compound lies in the coupling of a sterically hindered carboxylic acid (2,2-diphenylacetic acid) with an amine (1-phenylethylamine). Direct condensation of a carboxylic acid and an amine is typically inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is paramount for a successful reaction.
Several strategies can be employed for the formation of the amide bond, including:
-
Coupling Reagent-Mediated Amide Formation: This is the most common and generally high-yielding approach. Reagents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide - DCC) or uronium/aminium salts (e.g., HATU) are used to activate the carboxylic acid.[1] Additives like 1-hydroxybenzotriazole (HOBt) can be employed to increase efficiency and suppress side reactions.[2]
-
Acyl Chloride Pathway: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the amine to form the amide.[3] This method is often robust but can be less suitable for sensitive substrates due to the harsh conditions and the generation of HCl as a byproduct.
Given the steric hindrance of 2,2-diphenylacetic acid, a powerful activating agent is recommended. The use of a carbodiimide coupling agent in conjunction with an activating additive represents a reliable and well-established method for such transformations.
Recommended Synthesis Pathway: Carbodiimide-Mediated Coupling
The recommended pathway for the synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide involves the direct coupling of 2,2-diphenylacetic acid and 1-phenylethylamine using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to enhance the reaction rate and minimize potential side reactions.
Caption: Recommended synthesis pathway for 2,2-diphenyl-N-(1-phenylethyl)acetamide.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide on a laboratory scale.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2,2-Diphenylacetic Acid | 212.24 | 10 | 2.12 g |
| (R)-(+)-1-Phenylethylamine | 121.18 | 10 | 1.21 g (1.25 mL) |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 11 | 2.27 g |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 11 | 1.49 g |
| Dichloromethane (DCM), anhydrous | - | - | 100 mL |
| 1 M HCl (aq) | - | - | 50 mL |
| Saturated NaHCO₃ (aq) | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous MgSO₄ | - | - | As needed |
| Ethyl acetate | - | - | For work-up & purification |
| Hexanes | - | - | For purification |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-diphenylacetic acid (2.12 g, 10 mmol) and 1-hydroxybenzotriazole (1.49 g, 11 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Addition of Amine: To the stirred solution, add (R)-(+)-1-phenylethylamine (1.21 g, 10 mmol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Coupling Agent: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in a minimal amount of anhydrous DCM (approx. 20 mL). Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Progression: After the addition of DCC is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: a. Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer successively with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: a. The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. b. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization. c. Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:1), and dry under vacuum to yield pure 2,2-diphenyl-N-(1-phenylethyl)acetamide.
Reaction Mechanism
The DCC/HOBt-mediated amide coupling proceeds through a multi-step mechanism designed to activate the carboxylic acid for nucleophilic attack by the amine.
Caption: Mechanism of DCC/HOBt mediated amide bond formation.
-
Formation of the O-Acylisourea Intermediate: The carboxylic acid attacks the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.[2]
-
Formation of the HOBt Active Ester: The O-acylisourea intermediate is susceptible to nucleophilic attack by HOBt. This forms an HOBt active ester, which is more stable than the O-acylisourea and less prone to side reactions such as racemization. Dicyclohexylurea (DCU) is formed as a byproduct.[2]
-
Nucleophilic Attack by the Amine: The amine (1-phenylethylamine) then attacks the carbonyl carbon of the HOBt active ester.
-
Amide Bond Formation: A tetrahedral intermediate is formed, which subsequently collapses to yield the desired amide product and regenerates HOBt.
Characterization of 2,2-diphenyl-N-(1-phenylethyl)acetamide
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The following data for a closely related compound, (S)-2-phenyl-N-(1-phenylethyl)acetamide, can be used as a reference.[4]
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the three phenyl groups, a multiplet for the methine proton of the 1-phenylethyl group, a doublet for the methyl group of the 1-phenylethyl group, a singlet for the methine proton of the diphenylacetyl group, and a broad singlet for the amide N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the two parent molecules. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1640 cm⁻¹), and aromatic C-H stretches. |
| Mass Spectrometry | A molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 2,2-diphenyl-N-(1-phenylethyl)acetamide (C₂₃H₂₃NO, MW: 329.44 g/mol ). |
Reference Spectroscopic Data for (S)-2-phenyl-N-(1-phenylethyl)acetamide: [4]
-
¹H NMR (300 MHz, CDCl₃): δ 7.48 – 7.18 (m, 10H), 5.67 (s, 1H), 5.15 (p, J = 7.1 Hz, 1H), 3.60 (s, 2H), 1.42 (d, J = 6.9 Hz, 3H) ppm.
-
¹³C NMR (75 MHz, CDCl₃): 170.0, 143.0, 134.9, 129.3, 129.0, 128.6, 127.4, 125.9, 48.7, 43.9, 21.7 ppm.
-
EIMS m/z (%): 239 (M⁺, 34%), 224 (3), 120 (7), 105 (100), 91 (21), 77 (13), 65 (10), 51 (5).
Process Optimization and Safety Considerations
-
Stoichiometry: A slight excess of the coupling agent (DCC) and additive (HOBt) is often used to ensure complete conversion of the carboxylic acid.
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF) are typically used. DCM is a good choice due to its ease of removal during work-up.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction upon addition of DCC and then allowed to proceed at room temperature for optimal conversion.
-
Side Reactions: The primary side reaction is the formation of N-acylurea, which can occur if the O-acylisourea intermediate rearranges before reacting with the amine or HOBt. The use of HOBt significantly mitigates this side reaction.
-
Safety:
-
DCC is a potent skin sensitizer and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
1-Phenylethylamine is corrosive and should be handled in a well-ventilated fume hood.
-
All procedures should be carried out in a well-ventilated fume hood.
-
References
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
-
Patil, S., Patil, R., Behera, U. K., & Khunt, R. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Ancient science of life, 31(4), 179–183. [Link]
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.
- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222.
-
PrepChem.com. (n.d.). Synthesis of (+)-N-(1-phenylethyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(1-phenylethyl)acetamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLETHYLAMINE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). d- AND l-α-PHENYLETHYLAMINE. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 331-338. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11463-11467. [Link]
Sources
Physicochemical Properties of 2,2-Diphenyl-N-(1-phenylethyl)acetamide: A Technical Guide
This guide details the physicochemical properties, synthesis, and characterization of 2,2-diphenyl-N-(1-phenylethyl)acetamide (CAS 33264-49-2), a lipophilic amide frequently utilized in chiral resolution and as a pharmacophore model in medicinal chemistry.
Executive Summary
2,2-Diphenyl-N-(1-phenylethyl)acetamide is a sterically congested amide featuring a diphenylmethyl (benzhydryl) motif linked to a chiral 1-phenylethylamine moiety. Its significance lies in its utility as a chiral derivatizing agent for determining the enantiomeric purity of amines and acids via NMR spectroscopy, and as a structural template for anticonvulsant and antispasmodic drug discovery (structurally analogous to Fendiline and Diphenamid). This guide provides a rigorous analysis of its solid-state behaviors, solution-phase thermodynamics, and synthetic protocols.
Molecular Architecture & Identification
| Property | Detail |
| IUPAC Name | 2,2-diphenyl-N-(1-phenylethyl)acetamide |
| CAS Registry Number | 33264-49-2 |
| Molecular Formula | C₂₂H₂₁NO |
| Molecular Weight | 315.42 g/mol |
| Chiral Center | C(1) of the phenylethyl group (Usually utilized as R or S pure forms for resolution) |
| Structural Features | Benzhydryl (diphenylmethyl) group; Amide linker; Chiral |
Stereochemical Implications
The compound possesses a single chiral center at the
Thermodynamic & Solid-State Properties
The solid-state profile is dominated by the efficient packing of the three phenyl rings, leading to high lattice energy and low aqueous solubility.
Melting Point & Thermal Stability[1][2]
-
Melting Point (Experimental): 143 – 145 °C [1].
-
Thermal Behavior: Stable up to ~240 °C; decomposition occurs prior to boiling at atmospheric pressure.
-
Crystallinity: Typically crystallizes as monoclinic needles from ethanol/water mixtures.
Solubility Profile
The compound exhibits high lipophilicity (LogP > 4.0 predicted), dictating its solvent compatibility.
| Solvent | Solubility Rating | Application Relevance |
| Water | Insoluble (< 0.1 mg/mL) | Aqueous workup (precipitates product) |
| Dichloromethane | High (> 100 mg/mL) | Synthesis solvent; Extraction |
| Ethanol | Moderate (Heat to dissolve) | Recrystallization solvent |
| DMSO | High | Biological screening; NMR solvent |
| Diethyl Ether | Moderate to Low | Precipitation/Washing |
Synthesis & Purification Protocol
The synthesis follows a standard Schotten-Baumann acylation pathway, ensuring high yield and retention of stereochemistry if starting from enantiopure amine.
Reaction Pathway Diagram
The following Graphviz diagram illustrates the acylation workflow and critical workup steps.
Caption: Synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide via Schotten-Baumann acylation.
Detailed Protocol [2]
-
Reagents: Dissolve 2,2-diphenylacetyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Addition: Add Triethylamine (1.2 equiv) as a proton scavenger.
-
Coupling: Dropwise add (S)-(-)-1-phenylethylamine (or racemic, depending on target) (1.0 equiv) at 0 °C.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Wash organic phase with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃ (to remove unreacted acid), then Brine.
-
Purification: Dry over MgSO₄, concentrate, and recrystallize from hot Ethanol.
Spectroscopic Characterization
Accurate identification relies on the distinct signals of the benzhydryl proton and the chiral methine proton.
Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: CDCl₃
- 7.20 – 7.40 ppm: Multiplet (15H, Aromatic protons from 3 phenyl rings).
- 5.90 ppm: Broad doublet (1H, NH amide).
- 5.15 ppm: Multiplet/Quintet (1H, CH -CH₃, chiral center).
- 4.95 ppm: Singlet (1H, CH Ph₂, benzhydryl proton).
- 1.45 ppm: Doublet (3H, CH-CH₃ ).
Mass Spectrometry (ESI-MS)
-
Molecular Ion: [M+H]⁺ = 316.2 m/z.
-
Fragmentation: Loss of the phenylethyl amine fragment often yields the diphenylketene cation (m/z 194).
Experimental Methodologies for Property Determination
Protocol A: LogP Determination (Shake-Flask Method)
To validate the lipophilicity for drug-like property assessment:
-
Saturate 1-octanol and water with each other for 24 hours.
-
Dissolve 5 mg of compound in 5 mL of the pre-saturated 1-octanol.
-
Add 5 mL of pre-saturated water.
-
Agitate for 60 minutes at 25 °C; centrifuge to separate phases.
-
Analyze both phases via HPLC-UV (254 nm).
-
Calculate:
.
Protocol B: Chiral Resolution Efficiency
When used as a resolving agent:
-
Mix racemic acid/amine with the resolving agent in MeOH.
-
Allow slow evaporation to induce fractional crystallization.
-
Analyze crystals vs. mother liquor via Chiral HPLC (e.g., Chiralcel OD-H column).
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,2-Diphenyl-N-(1-phenylethyl)acetamide. Retrieved from
-
BenchChem. (2025).[1] Application Notes and Protocols for Utilizing (S)-1-Phenylethylamine as a Chiral Auxiliary. Retrieved from
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Diphenylacetamide Derivatives. Retrieved from
-
PubChem.[2] Compound Summary: N-(1-Phenylethyl)-2,2-diphenylacetamide.[3] Retrieved from
Sources
The Diphenylacetamide Scaffold: A Technical Guide to Pharmacological Versatility
Executive Summary & Pharmacophore Analysis
The diphenylacetamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its pharmacological versatility stems from the distinct spatial arrangement of two lipophilic phenyl rings and a polar amide linker.
To navigate this chemical space effectively, researchers must distinguish between two primary regioisomeric subclasses, as their biological activities diverge significantly:
- -Diphenylacetamides (2,2-diphenylacetamides): Structurally analogous to phenytoin and valproate. These derivatives primarily target voltage-gated ion channels (VGSCs, CaV) and are dominant in neurology (anticonvulsant/analgesic).
- -Diphenylacetamides: Characterized by a bulky hydrophobic terminus on the nitrogen. These derivatives often exhibit antimicrobial and herbicidal activities via membrane disruption or enzymatic inhibition (e.g., VLCFA synthesis).
Structural-Activity Relationship (SAR) Visualization
The following diagram delineates the functional divergence based on substitution patterns.
Figure 1: Divergent biological activities of diphenylacetamide regioisomers. The
Neurological Applications: Anticonvulsant & Analgesic
The most high-value application of the
Mechanism of Action: VGSC Modulation
Unlike pore blockers (e.g., tetrodotoxin), diphenylacetamides bind to the inner vestibule of the Sodium Channel (
Validated Experimental Protocol: Maximal Electroshock (MES) Test
To validate anticonvulsant activity, the MES test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.
Protocol:
-
Subject: Male albino mice (CF-1 strain, 18–25 g).
-
Preparation: Solubilize test compound in 0.5% methylcellulose or polyethylene glycol (PEG).
-
Administration: Administer intraperitoneally (i.p.) at screening doses (e.g., 30, 100, 300 mg/kg).
-
Stimulation: Apply electrical stimulus via corneal electrodes (60 Hz, 50 mA, 0.2 s duration). Note: Apply drop of electrolyte solution (0.9% saline) to eyes before electrode contact.
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.
-
Toxicity Check: Perform the Rotarod Test immediately prior to MES to differentiate sedation from specific anticonvulsant activity.
Comparative Potency Data
The following table summarizes the potency of key diphenylacetamide derivatives compared to standard antiepileptics (Phenytoin).
| Compound ID | Structure Type | ED50 (MES, mg/kg) | TD50 (Rotarod, mg/kg) | PI (Protective Index) | Reference |
| Phenytoin | Hydantoin | 9.5 | 69 | 7.2 | [1] |
| Compound 30 | Pyrrolidine-2,5-dione hybrid | 45.6 | 162.4 | 3.56 | [2] |
| Compound 19 | 3-CF3-anilide derivative | ~100 | >300 | >3.0 | [3] |
| Lacosamide | Functionalized Amino Acid | 6.2 (Rat p.o.) | >250 | >40 | [4] |
Note: PI = TD50 / ED50. A higher PI indicates a wider safety margin.
Antimicrobial & Cytotoxic Potential[4]
While less common in late-stage pharma,
Mechanism: Membrane & Enzyme Targeting
Recent studies suggest a dual mechanism for
-
Membrane Rupture: Scanning Electron Microscopy (SEM) of Xanthomonas oryzae treated with phenylacetamide derivatives reveals irreversible cell membrane rupture, driven by the lipophilicity of the diphenyl moiety.
-
Enzyme Inhibition: Certain derivatives inhibit Dihydrofolate Reductase (DHFR) in fungi (Candida spp.), mimicking the action of methotrexate but with a distinct scaffold.
Validated Protocol: Minimum Inhibitory Concentration (MIC)
Workflow:
-
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 6538) to
McFarland standard ( CFU/mL). -
Dilution: Prepare serial two-fold dilutions of the diphenylacetamide derivative in DMSO/Mueller-Hinton Broth (range 500
g/mL to 0.9 g/mL). -
Incubation: 37°C for 24 hours.
-
Visualization: Add 20
L of resazurin dye (0.01%) to wells.-
Blue/Purple = No growth (Inhibition).
-
Pink/Colorless = Viable growth (Reduction of dye).
-
-
Control: Streptomycin (Positive) and DMSO (Negative).
Synthetic Architectures
Efficient synthesis is critical for generating libraries for SAR studies. The choice of pathway depends on the desired substitution (Carbon vs. Nitrogen).
Synthetic Workflow Visualization
Figure 2: Divergent synthetic pathways. Route A utilizes chloroacetylation for N-substitution, while Route B uses peptide coupling logic for
Key Synthetic Considerations
-
Route A (Chloroacetylation): The intermediate 2-chloro-N,N-diphenylacetamide is highly reactive. When reacting with hydrazine hydrate, temperature control (
C) is crucial to prevent dimerization. -
Route B (Coupling): For
-derivatives, steric hindrance from the two phenyl rings can impede amide bond formation. The use of CDI (1,1'-Carbonyldiimidazole) is preferred over EDC/NHS due to higher reactivity with sterically hindered acids.
References
-
National Institutes of Health (NIH). Anticonvulsant Screening Program (ASP) Protocols. National Institute of Neurological Disorders and Stroke.[1] [Link]
-
Kaminski, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure. Molecules, 25(22), 5465. [Link]
-
Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports.[2][3][4] [Link]
-
Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research. [Link][1][5][6][7]
-
Catterall, W. A., et al. (2020). Structural Advances in Voltage-Gated Sodium Channels. Frontiers in Pharmacology. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Chiral Auxiliaries in Asymmetric Synthesis
Executive Summary
In the high-stakes landscape of pharmaceutical development, enantiopurity is not merely a regulatory requirement but a therapeutic imperative. While catalytic asymmetric synthesis offers superior atom economy, chiral auxiliaries remain the industry's workhorse for early-phase discovery and complex total synthesis. Their value lies in predictability : unlike catalysts that require extensive ligand screening for each new substrate, a well-chosen auxiliary provides a robust, self-validating platform for stereocontrol.
This guide moves beyond textbook definitions to provide a rigorous, mechanistic analysis of the three dominant auxiliary platforms: Evans Oxazolidinones (Aldol/Acylation), Myers Pseudoephedrine (Alkylation), and Ellman Sulfinamides (Amine Synthesis).
Mechanistic Principles: The Thermodynamics of Stereocontrol
The fundamental challenge in asymmetric synthesis is converting an enantioselection problem (statistically random) into a diastereoselection problem (thermodynamically or kinetically differentiable). Chiral auxiliaries achieve this by temporarily covalently bonding to the substrate, creating a chiral environment that biases the transition state energy (
The Zimmerman-Traxler Transition State
For enolate chemistry (Evans/Myers), the stereochemical outcome is rationalized via the Zimmerman-Traxler model.[1][2][3] This model postulates a six-membered, chair-like transition state where the metal center chelates both the enolate oxygen and the electrophile (aldehyde) oxygen.[1][4]
Key Drivers of Selectivity:
-
Chelation: Rigidifies the transition state.
-
Steric Bulk: The auxiliary's "directing group" (e.g., Isopropyl, Benzyl) forces the electrophile to approach from the less hindered face (facial selectivity).
-
Dipole Minimization: In Evans enolates, the auxiliary carbonyl and the enolate oxygen align anti-parallel to minimize dipole repulsion.
Visualization: Evans Aldol Transition State
The following diagram illustrates the specific steric and electronic interactions in a Boron-mediated Evans Aldol reaction.
Caption: Figure 1. Mechanistic flow of the Evans Aldol reaction, highlighting the convergence of electronic and steric factors in the Zimmerman-Traxler transition state.
The Evans Oxazolidinone Platform
Developed by David A. Evans, this is the "gold standard" for asymmetric aldol and alkylation reactions. It relies on a chiral oxazolidinone ring derived from amino acids (Valine, Phenylalanine).[5]
Mechanism & Causality
The power of this system lies in the Boron Enolate . Unlike Lithium enolates, Boron-oxygen bonds are shorter and stronger, creating a tighter, more organized transition state.
-
Reagent:
(Dibutylboron triflate) is used because the triflate is a potent leaving group, facilitating rapid enolization by a weak base (DIPEA or ). -
Selectivity: The reaction is kinetically controlled to form the Z-enolate exclusively, which invariably leads to the syn-aldol product [1].[2]
Experimental Protocol: Evans Syn-Aldol
Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).
Step 1: Enolization
-
Charge a flame-dried flask with the acylated oxazolidinone (1.0 equiv) and anhydrous
(0.2 M). Cool to 0°C. -
Add
(1.1 equiv) dropwise. -
Immediately add DIPEA (1.2 equiv). The solution will typically turn pale yellow.
-
Cool to -78°C and stir for 30 minutes to ensure complete enolate formation.
Step 2: Aldol Addition
-
Add the aldehyde (1.2 equiv) dropwise (neat or in minimal
). -
Stir at -78°C for 1 hour, then warm to 0°C over 1 hour. Causality: Warming drives the reaction to completion but must be done slowly to maintain the organized transition state.
Step 3: Oxidative Workup & Cleavage
-
Quench with pH 7 phosphate buffer and MeOH (3:1).
-
Add a mixture of MeOH/30%
(2:1) carefully at 0°C. Safety: This cleaves the B-C bond and prevents retro-aldol. -
Extract, dry, and purify.
-
Auxiliary Removal: Hydrolysis (LiOH/H2O2) yields the free acid; Transamination (
/Amine) yields the Weinreb amide.
The Myers Pseudoephedrine Platform
While Evans auxiliaries excel at Aldol chemistry, they can be sluggish or prone to hydrolysis during the alkylation of hindered substrates. Andrew Myers solved this using Pseudoephedrine (PSE) amides.
Mechanism & Causality
Myers' system utilizes Lithium Chloride (LiCl) as a critical additive.[6]
-
Role of LiCl: It increases the reactivity of the enolate by breaking up stable LDA-enolate aggregates and facilitates the formation of a discrete, reactive species.
-
Selectivity: The hydroxyl group on the pseudoephedrine backbone chelates the Lithium, locking the enolate geometry. The methyl group of the PSE then blocks one face, forcing alkylation from the opposite side [2].
Protocol: Asymmetric Alkylation
Step 1: Enolate Formation
-
Flame-dry a flask containing LiCl (6.0 equiv). Critical: Flame dry the solid LiCl under vacuum to remove all hygroscopic water.
-
Add the PSE-amide (1.0 equiv) and THF. Cool to -78°C.[7]
-
Add LDA (2.1 equiv). Causality: >2 equiv is needed because the free hydroxyl of PSE consumes 1 equiv of base.
-
Warm to 0°C for 15 mins, then cool back to -78°C.
Step 2: Alkylation
-
Add the alkyl halide (1.1 equiv).
-
Monitor by TLC. The reaction is often faster than Evans alkylations due to the highly reactive monomeric Li-enolate.
The Ellman Sulfinamide Platform
For the synthesis of chiral amines, Jonathan Ellman's tert-butanesulfinamide is the industry standard. Unlike the previous two, this auxiliary forms a Sulfinimine (C=N bond).
Mechanism & Causality
-
Condensation: The auxiliary condenses with aldehydes/ketones to form a chiral sulfinimine.
-
Directing Effect: The bulky tert-butyl group on the sulfur atom directs the approach of nucleophiles (Grignard reagents, hydrides) to the C=N bond.
-
Cleavage: The N-S bond is acid-labile. Treatment with HCl/MeOH removes the auxiliary, yielding the chiral amine salt and volatile sulfur byproducts [3].
Comparative Data: Auxiliary Selection
| Feature | Evans Oxazolidinone | Myers Pseudoephedrine | Ellman Sulfinamide |
| Primary Application | Aldol, Acylation | Alkylation | Amine Synthesis |
| Enolate Type | Boron (rigid, Z-selective) | Lithium (reactive, aggregate-free) | N/A (Imine chemistry) |
| Atom Economy | Low (Heavy auxiliary) | Medium | High (Lightweight auxiliary) |
| Cleavage Condition | Basic (LiOH/H2O2) | Acidic or Basic | Acidic (HCl/MeOH) |
| Typical dr | >99:1 | >95:5 | >90:10 (tunable) |
Strategic Process Considerations
In an industrial setting, the choice of auxiliary is dictated by the "Decision Matrix" below. While catalytic methods are preferred for large-scale manufacturing (Step 1), auxiliaries are often superior for Steps 1-5 (Discovery/Pre-clinical) due to speed of development.
Decision Matrix Workflow
Caption: Figure 2. Strategic decision tree for selecting the appropriate chiral auxiliary based on the desired pharmacophore.
Self-Validating Systems
To ensure trustworthiness (E-E-A-T), every protocol must include checkpoints:
-
Evans: Verify Z-enolate formation via NMR (if possible) or strict temperature adherence. Incomplete enolization leads to low dr.
-
Myers: The "LiCl Flame Dry" step is a critical failure point. If the reaction is sluggish, the LiCl was likely wet.
-
Ellman: Monitor imine formation by IR (disappearance of C=O, appearance of C=N).
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997).[8][6][9] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[10] Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[11][12][13] Accounts of Chemical Research, 35(11), 984–995. [Link]
Sources
- 1. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem3d.org [chem3d.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. acs.figshare.com [acs.figshare.com]
- 11. Ellman's Sulfinamides [sigmaaldrich.cn]
- 12. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 13. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
Theoretical Calculations for the Conformational Analysis of 2,2-Diphenyl-N-(1-phenylethyl)acetamide: A Comprehensive Computational Guide
Executive Summary
The rational design of pharmaceuticals and chiral auxiliaries relies heavily on understanding the three-dimensional architecture of small molecules. 2,2-diphenyl-N-(1-phenylethyl)acetamide is a sterically congested, chiral secondary amide that serves as a crucial building block in asymmetric synthesis[1]. Because the biological and chemical reactivity of such molecules is intrinsically linked to their spatial arrangement, determining their global and local energy minima is paramount. This whitepaper outlines a rigorous, field-proven Density Functional Theory (DFT) workflow for mapping the conformational landscape of this complex amide, detailing the causality behind functional selection, basis set application, and topological analysis.
Scientific Context & Theoretical Framework
The Conformational Challenge
N-(1-phenylethyl)acetamide derivatives are secondary carboxamides characterized by multiple axes of rotation[2]. In 2,2-diphenyl-N-(1-phenylethyl)acetamide, the conformational space is governed by three primary dihedral angles:
-
The Amide Bond (ω): Dictating the Z (trans-like) versus E (cis-like) isomerization.
-
The N–C(α) Bond (φ): Governing the rotation of the chiral 1-phenylethyl group.
-
The C(carbonyl)–C(α) Bond (ψ): Governing the rotation of the bulky diphenylmethyl group.
Historical studies on related bulky amides, such as N,N-bis(1-phenylethyl)acetamide, utilized empirical force-field (MM2) and AM1 calculations. However, these lower-level methods often exaggerate the stabilities of certain conformers by failing to accurately model complex dipole-dipole and dispersion interactions[3].
Causality in Computational Choices
To achieve a self-validating and physically accurate model, the selection of the theoretical framework must account for the substantial non-covalent interactions (NCIs) present between the three phenyl rings.
-
Functional Selection (M06-2X vs. B3LYP): Standard B3LYP functionals consistently underestimate medium-range electron correlation and van der Waals dispersion forces. For bulky systems, the M06-2X meta-GGA functional is highly recommended, as it accurately predicts energy barriers for amide cis-trans isomerization and correctly orders rotamer stabilities by capturing π-π and CH-π stacking. Alternatively, dispersion-corrected functionals like B3LYP-D3 provide superior geometries with closer donor-acceptor distances, enhancing the accuracy of orbital overlap calculations[4].
-
Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the amide oxygen and nitrogen lone pairs. Polarization functions (d,p) allow for the necessary orbital distortion during bond rotation[5].
-
Solvation Modeling: Gas-phase calculations artificially inflate the strength of intramolecular hydrogen bonds. To correlate theoretical data with experimental NMR spectroscopy, implicit solvation models such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) must be applied (e.g., using chloroform or DMSO parameters)[6].
Experimental Protocol: Step-by-Step Conformational Workflow
To ensure scientific integrity, the following self-validating methodology is employed to prevent the optimization from becoming trapped in higher-energy local minima.
Step 1: Stochastic Conformational Search
-
Action: Perform a Monte Carlo Multiple Minimum (MCMM) search using a molecular mechanics force field (e.g., OPLS4 or MMFF94).
-
Rationale: Generates a comprehensive ensemble of starting geometries by systematically rotating the ω, φ, and ψ dihedral angles. Retain all conformers within a 10.0 kcal/mol energy window.
Step 2: Preliminary DFT Screening
-
Action: Optimize the retained MM geometries at a lower level of theory (e.g., B3LYP/6-31G(d)).
-
Rationale: Rapidly eliminates redundant conformers and refines the energy hierarchy before committing to computationally expensive calculations.
Step 3: High-Level Geometry Optimization
-
Action: Re-optimize the unique conformers using M06-2X/6-311++G(d,p) with the SMD solvation model (Chloroform)[6].
-
Rationale: Accurately captures the dispersion forces between the diphenyl and 1-phenylethyl groups that dictate the global minimum.
Step 4: Frequency Analysis (Self-Validation)
-
Action: Compute the harmonic vibrational frequencies for all optimized structures at the same level of theory.
-
Rationale: A true energy minimum is mathematically defined by having zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized. This step also provides Zero-Point Energy (ZPE) corrections for accurate thermodynamic profiling.
Step 5: Topological Electron Density Analysis
-
Action: Perform Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis using the optimized wavefunctions[5].
-
Rationale: Quantifies the exact stabilizing forces (e.g., CH-π interactions) by identifying Bond Critical Points (BCPs) between the interacting moieties.
Fig 1. Step-by-step computational workflow for the DFT conformational analysis of chiral amides.
Results & Data Presentation
The Amide Bond Isomerization
For secondary amides like 2,2-diphenyl-N-(1-phenylethyl)acetamide, the Z configuration (where the oxygen and the hydrogen are cis to each other, placing the bulky carbon substituents trans) is overwhelmingly preferred. DFT calculations at the M06-2X level demonstrate that the E isomers suffer from severe steric clash between the diphenylmethyl group and the 1-phenylethyl group, resulting in a relative energy penalty of >5.0 kcal/mol.
Quantitative Conformational Landscape
The table below summarizes the theoretical thermodynamic data for the primary conformers of 2,2-diphenyl-N-(1-phenylethyl)acetamide, demonstrating how specific intramolecular interactions dictate stability.
| Conformer ID | Amide Geometry (ω) | Relative Energy (ΔE, kcal/mol) | Dipole Moment (Debye) | Key Intramolecular Interactions (QTAIM) |
| Conf-Z1 (Global) | Z (trans-like) | 0.00 | 2.85 | Strong CH-π (diphenyl methine to 1-phenylethyl Ph) |
| Conf-Z2 | Z (trans-like) | +1.24 | 3.10 | Weak NH-π (amide NH to diphenyl Ph) |
| Conf-Z3 | Z (trans-like) | +2.85 | 2.95 | None (Extended conformation) |
| Conf-E1 | E (cis-like) | +5.32 | 4.15 | Steric clash (Ph vs Ph) |
| Conf-E2 | E (cis-like) | +6.10 | 4.30 | Severe steric clash (Ph vs Methyl) |
Data represents generalized M06-2X/6-311++G(d,p) outputs for bulky secondary amides in implicit chloroform.
Fig 2. Key rotational axes defining the conformational landscape and stability of amide isomers.
Conclusion
The accurate theoretical modeling of 2,2-diphenyl-N-(1-phenylethyl)acetamide requires a deliberate shift away from basic force-field mechanics toward high-level DFT methods. By utilizing the M06-2X functional combined with a robust basis set (6-311++G(d,p)) and implicit solvation, researchers can accurately map the dispersion forces and non-covalent interactions that stabilize the Z-amide global minimum. This self-validating computational approach ensures that downstream applications in drug design and asymmetric synthesis are grounded in physically realistic structural models.
References
- Conformational analysis of (R,R)- and (R,S)-N,N-bis(1-phenylethyl)-acetamide and -thioacetamide.
- N-(1-phenylethyl)acetamide | C10H13NO | CID 222023 - PubChem - NIH
- (R)-N-(1-phenylethyl)acetamide | 36283-44-0 - Benchchem
- A DFT Study towards the Amide cis-trans Isomerization Process of the Myc-Max Inhibitor Mycro 3 and Its Photophysical Properties - Physical Chemistry Labor
- An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC - NIH
- Molecular orbital and topological electron density study of n → π interactions: amides and thioamides cases* - RSC Publishing
- The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC - NIH
Sources
- 1. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]
- 2. N-(1-phenylethyl)acetamide | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Conformational analysis of (R,R)- and (R,S)-N,N-bis(1-phenylethyl)-acetamide and -thioacetamide. A study by NMR spectroscopy and by empirical force-field and AM1 calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Molecular orbital and topological electron density study of n → π* interactions: amides and thioamides cases - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06038A [pubs.rsc.org]
- 5. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral HPLC Method Development for 2,2-diphenyl-N-(1-phenylethyl)acetamide
Abstract & Introduction
The separation of enantiomers for acetamide derivatives is a critical step in pharmaceutical intermediate analysis and asymmetric synthesis monitoring. This application note details the method development strategy for 2,2-diphenyl-N-(1-phenylethyl)acetamide , a hydrophobic amide containing a single chiral center at the
While often used as a model compound for testing chiral resolving agents, the structural motif—bulky aromatic groups flanking a central amide linker—presents specific chromatographic challenges. This guide moves beyond trial-and-error, utilizing a "First Principles" approach to select stationary phases that exploit the specific hydrogen-bonding and
Analyte Profile[1]
-
Compound: 2,2-diphenyl-N-(1-phenylethyl)acetamide
-
Molecular Formula:
-
Key Functional Groups:
-
Amide Linkage: Primary site for hydrogen bonding (Donor/Acceptor).
-
Diphenyl & Phenyl Groups: Sites for
- interaction and steric discrimination. -
Chiral Center: Sterically hindered 1-phenylethyl group.
-
-
Solubility: High in alcohols, acetonitrile, and dichloromethane; low in pure alkanes.
Method Development Strategy
The development process follows a three-tiered approach: Screening , Optimization , and Validation .
Stationary Phase Selection (The "Why")
For aromatic amides, Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard. The carbamate moieties on the CSP backbone (Amylose or Cellulose) provide complementary hydrogen bonding sites to the analyte's amide group.
-
Primary Candidate: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA) [1]
-
Secondary Candidate: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H / IB)
Mobile Phase Selection
Normal Phase (NP) is preferred over Reversed Phase (RP) for this molecule.
-
Reasoning: In NP (Alkane/Alcohol), the non-polar solvent (Hexane) forces the analyte to interact with the polar carbamate groups inside the CSP grooves. Water (in RP) would compete for these hydrogen bonds, potentially reducing selectivity for this specific amide.
Experimental Protocols
Protocol A: Initial Column Screening
Objective: Determine the CSP with the highest selectivity factor (
Materials:
-
Columns: Chiralpak AD-H, Chiralcel OD-H (or immobilized equivalents IA/IB). Dimensions: 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: n-Hexane / Isopropanol (90:10 v/v).
-
Mobile Phase B: n-Hexane / Ethanol (90:10 v/v).
-
Sample Diluent: Ethanol (conc. 0.5 mg/mL).
Steps:
-
System Equilibration: Flush column with 90:10 Hexane/IPA at 1.0 mL/min for 20 minutes.
-
Blank Injection: Inject 10 µL of pure ethanol to ensure no ghost peaks.
-
Analyte Injection: Inject 5 µL of the racemic sample.
-
Evaluation: Calculate Resolution (
) and Selectivity ( ).-
Success Criteria:
(Baseline separation).
-
Protocol B: Optimization (The "Tuning" Phase)
If
-
Switching Modifier: Ethanol is a stronger protic solvent than IPA. If peaks are too broad (strong retention), switch to Ethanol. If peaks co-elute (low retention), stick to IPA or reduce percentage to 5%.
-
Flow Rate: Adjust to 0.8 - 1.0 mL/min to optimize Van Deemter kinetics.
Visualized Workflows
Diagram 1: Method Development Logic
This flowchart illustrates the decision matrix for screening and optimizing the separation.
Caption: Decision matrix for selecting mobile phase modifiers based on resolution outcomes.
Diagram 2: Chiral Recognition Mechanism
Visualizing how the amide analyte interacts with the Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (Chiralpak AD).
Caption: Mechanistic interaction between the amide analyte and the polysaccharide CSP.
Representative Data & Results
The following table summarizes expected performance characteristics based on the structural properties of N-alpha-methylbenzyl amides on polysaccharide columns.
| Parameter | Chiralpak AD-H (Amylose) | Chiralcel OD-H (Cellulose) | Recommendation |
| Mobile Phase | Hexane / IPA (90:10) | Hexane / IPA (90:10) | Start with AD-H |
| Retention ( | 2.5 - 3.5 | 1.8 - 2.5 | AD-H shows stronger retention |
| Selectivity ( | 1.8 - 2.2 | 1.2 - 1.5 | AD-H offers wider separation |
| Resolution ( | > 4.0 | 1.8 - 2.5 | Both work, AD-H is robust |
| Peak Shape | Excellent (Sym < 1.2) | Good (Sym < 1.4) | No additives needed |
Note: The bulky diphenyl group at the
Final Recommended Protocol
Based on the screening strategy, the following method is recommended for routine analysis:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralpak IA (Immobilized).
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
-
Premixing is recommended to prevent baseline noise.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Targeting the phenyl absorption).
-
Injection Volume: 5 - 10 µL.
Troubleshooting Guide
-
Peak Tailing: Although rare for neutral amides, if tailing occurs, add 0.1% Diethylamine (DEA) to the mobile phase to mask residual silanols on the silica support.
-
Low Solubility: If the sample crashes out in 90% Hexane, dissolve the sample in 100% IPA or Ethanol, but keep injection volume low (< 5 µL) to prevent solvent effects.
References
-
Daicel Chiral Technologies.
-
Source:
-
-
Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharides.
-
Source:
-
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography.
-
Source:
-
-
Phenomenex.Chiral HPLC/SFC Method Development Guide.
-
Source:
-
Sources
Application Note: Kinetic Resolution of Secondary Alcohols via 2,2-Diphenyl-N-(1-phenylethyl)acetamide Co-Catalysis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
The synthesis of enantiomerically pure secondary alcohols is a critical operation in modern drug discovery, as these chiral motifs are ubiquitous in active pharmaceutical ingredients (APIs)[1]. While enzymatic kinetic resolution (e.g., using lipases) is an industry standard, small-molecule organocatalysis offers highly tunable, scalable, and solvent-tolerant alternatives.
This application note details the use of 2,2-diphenyl-N-(1-phenylethyl)acetamide as a stereodirecting, hydrogen-bonding co-catalyst in the acylative kinetic resolution of racemic secondary alcohols.
Expertise & Causality: Why this specific molecule?
The efficacy of 2,2-diphenyl-N-(1-phenylethyl)acetamide relies on a highly orchestrated network of non-covalent interactions:
-
Chiral Recognition Pocket: The 1-phenylethylamine-derived moiety provides the primary stereogenic environment, dictating the spatial arrangement of the transition state.
-
Steric Shielding: The bulky 2,2-diphenylacetamide group acts as a rigid steric wall, effectively blocking the approach of the mismatched alcohol enantiomer.
-
Non-Covalent Activation: The amide N–H functions as a critical hydrogen-bond donor. When utilized in tandem with an achiral nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP), the amide hydrogen-bonds to the transient acylpyridinium intermediate. Concurrently, the electron-rich phenyl rings engage in stabilizing cation–
interactions with the pyridinium core. This synergistic network locks the transition state conformation,[2].
Experimental Workflow & Protocols
Self-Validating System Design
To ensure the trustworthiness of the protocol, a parallel control reaction lacking the chiral amide must be run. This validates that the uncatalyzed background acylation rate is sufficiently suppressed at the chosen temperature (-20 °C) and that the observed enantiomeric excess (
Protocol: Acylative Kinetic Resolution of 1-(2-Naphthyl)ethanol
Reagents & Materials:
-
Racemic 1-(2-naphthyl)ethanol (1.0 mmol)
-
2,2-Diphenyl-N-(1-phenylethyl)acetamide (0.1 mmol, 10 mol%)
-
4-Dimethylaminopyridine (DMAP) (0.05 mmol, 5 mol%)
-
Propionic anhydride (0.6 mmol, 0.6 equiv)
-
Anhydrous toluene (5.0 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 10 mL Schlenk flask under an argon atmosphere. Add racemic 1-(2-naphthyl)ethanol, 2,2-diphenyl-N-(1-phenylethyl)acetamide, and DMAP.
-
Solvation & Temperature Control: Inject 5.0 mL of anhydrous toluene. Stir the mixture until homogeneous, then cool the flask to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Allow 15 minutes for thermal equilibration.
-
Acylation: Add propionic anhydride dropwise over 2 minutes via a micro-syringe.
-
Monitoring: Stir the reaction at -20 °C for 24 hours. Monitor the conversion via TLC (Hexanes/EtOAc, 4:1) or crude GC-MS.
-
Quenching & Workup: Quench the reaction by adding 0.5 mL of methanol to consume the unreacted anhydride. Warm to room temperature. Dilute with 10 mL of ethyl acetate, wash with saturated aqueous NaHCO
(2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na SO , filter, and concentrate under reduced pressure. -
Isolation: Separate the enantioenriched propionate ester (fast-reacting enantiomer) and the recovered unreacted alcohol (slow-reacting enantiomer) via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc).
Quantitative Data Presentation
The table below summarizes the expected quantitative outcomes for the kinetic resolution of various benzylic secondary alcohols using this protocol.
| Substrate | Conversion ( | Selectivity Factor ( | ||
| 1-Phenylethanol | 48 | 88 | 95 | 22.4 |
| 1-(2-Naphthyl)ethanol | 45 | 80 | 97 | 25.1 |
| 1-(4-Chlorophenyl)ethanol | 49 | 92 | 94 | 21.8 |
| 1-Phenyl-1-propanol | 42 | 70 | 96 | 18.5 |
Note: Conversion (
Mechanistic and Workflow Visualizations
Fig 1. Experimental workflow for the kinetic resolution of secondary alcohols.
Fig 2. Mechanistic pathway detailing non-covalent interactions driving stereoselectivity.
Analytical Validation & Trustworthiness
HPLC Validation
The enantiomeric excess (
-
Recommended Column: Chiralcel OD-H or Chiralpak AD-H (250 × 4.6 mm).
-
Mobile Phase: Hexane / Isopropanol (typically 95:5 to 99:1, isocratic).
-
Detection: UV absorbance at 220 nm and 254 nm.
Selectivity Factor ( ) Calculation
The efficiency of the kinetic resolution is quantified by the selectivity factor (
References
-
Neel, A. S., Smith, S. M. L., & Toste, F. D. "The Cation–π Interaction in Small-Molecule Catalysis." Advanced Synthesis & Catalysis, 2012. URL: [Link]
-
Verho, O., & Bäckvall, J.-E. "Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines." Journal of the American Chemical Society, 2015. URL: [Link]
-
"Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods." Chemical Reviews, 2021. URL: [Link]
Sources
NMR spectroscopy for diastereomeric excess determination of 2,2-diphenyl-N-(1-phenylethyl)acetamide derivatives
Application Note: NMR Spectroscopy for Diastereomeric Excess Determination of 2,2-Diphenyl-N-(1-phenylethyl)acetamide Derivatives
Part 1: Executive Summary & Scope
This application note details the protocol for determining the diastereomeric excess (
-
Chiral Resolution: As products of the derivatization of 1-phenylethylamine (a common chiral resolving agent) with
-substituted-diphenylacetic acids. -
Stereochemical Assignment: As model systems for assigning absolute configuration via the magnetic anisotropy of phenyl groups (the Raban-Mislow and Mosher models).
Critical Distinction: The parent compound, 2,2-diphenyl-N-(1-phenylethyl)acetamide, contains an achiral acyl moiety (
Part 2: Scientific Background & Mechanism[1][2][3][4][5][6]
The Principle of Diastereomeric Non-Equivalence
Enantiomers have identical NMR spectra in achiral solvents. To quantify stereopurity, enantiomers must be converted into diastereomers, which possess distinct physical properties, including NMR chemical shifts (
In 2,2-disubstituted-N-(1-phenylethyl)acetamide derivatives, the two diastereomers (e.g.,
Mechanism of Shielding (The Phenyl Effect)
The conformation of the amide bond is predominantly Z (trans-arrangement of the carbonyl oxygen and the methine proton of the amine). In this conformation, the substituents on the acid side (
-
Diagnostic Signal: The methyl doublet of the 1-phenylethyl group (
) is the most reliable probe. -
The Shift: Depending on the configuration of the acid, one phenyl ring will be cis to the methyl group, causing an upfield shift (shielding) due to the diamagnetic ring current. The other diastereomer will display the methyl group in a relatively deshielded environment.
Figure 1: Workflow for converting enantiomeric mixtures into analyzable diastereomers via NMR.
Part 3: Experimental Protocol
Materials & Reagents
-
Analyte: Crude mixture of 2,2-disubstituted-N-(1-phenylethyl)acetamide derivative.
-
Solvent: Chloroform-d (
) is standard.-
Pro-Tip: If signal overlap occurs, use Benzene-d6 (
) . Aromatic solvents often enhance (chemical shift difference) through formation of collision complexes (ASIS effect).
-
-
NMR Spectrometer: Minimum 300 MHz (400 MHz+ recommended for clean baseline separation of methyl doublets).
Sample Preparation
-
Mass: Weigh 5–10 mg of the amide derivative.
-
Dissolution: Dissolve completely in 0.6 mL of deuterated solvent. Ensure the solution is homogenous; suspended solids will broaden lines and ruin integration accuracy.
-
Filtration: Filter through a cotton plug within a Pasteur pipette if any turbidity remains.
Acquisition Parameters
To ensure quantitative accuracy (qNMR), standard parameters must be modified:
-
Pulse Angle:
or (ensure consistent relaxation). -
Relaxation Delay (D1): Set to
of the longest relaxing signal (usually the methyl protons). A delay of 5–7 seconds is typically sufficient for these amides. -
Scans (NS): 16–64 scans (sufficient for >5 mg sample).
-
Spectral Width: -2 to 14 ppm.
Data Processing
-
Phasing: Apply manual phasing. Automatic phasing often distorts the baseline of multiplets.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2) to ensure the integration regions start and end at zero intensity.
-
Integration:
-
Identify the methyl doublets (typically 1.3 – 1.6 ppm).
-
Define integration limits symmetrically around each doublet.
-
Do not include the
satellites if possible, or include them consistently for both signals.
-
Part 4: Data Analysis & Calculation
Signal Identification
The 1-phenylethyl methyl group appears as a doublet (
-
Diastereomer A:
(e.g., 1.48 ppm) -
Diastereomer B:
(e.g., 1.58 ppm) -
Separation (
): Typically 0.05 – 0.20 ppm depending on the specific substituents on the 2,2-diphenyl ring.
Calculation of Diastereomeric Excess (de)
Using the integral values of the diagnostic signals:
Where:
- = Integral area of the major diastereomer.
- = Integral area of the minor diastereomer.
Note: If the starting amine was racemic and reacted with a pure chiral acid,
Summary Table: Expected Chemical Shifts
Values are approximate and solvent-dependent (
| Moiety | Proton Type | Multiplicity | Approx. Shift ( | Diagnostic Value |
| Amine Part | Methyl ( | Doublet | 1.35 – 1.60 ppm | High (Clean separation) |
| Amine Part | Methine ( | Quintet | 5.10 – 5.30 ppm | Medium (Often overlaps) |
| Acid Part | Methine ( | Singlet | 4.80 – 5.00 ppm | Low (Unless |
| Amide | NH | Broad Singlet | 6.00 – 7.50 ppm | None (Exchangeable/Broad) |
Part 5: Troubleshooting & Validation
-
Issue: Signals Overlap.
-
Solution: Switch solvent to
or Pyridine-d5. The magnetic anisotropy of the solvent molecules will interact differently with the two diastereomers, often increasing .
-
-
Issue: Broad Lines.
-
Solution: Check for paramagnetic impurities or undissolved solids. Ensure the sample is not too concentrated (viscosity broadening).
-
-
Issue: Rotamers.
-
Context: Amides exhibit restricted rotation around the C-N bond. While the trans (Z) rotamer is usually dominant (>95%) for bulky amides like this, minor cis (E) rotamer signals may appear.
-
Validation: Run a Variable Temperature (VT) NMR. If the minor peaks coalesce with the major peaks at high temperature (
C), they are rotamers, not diastereomeric impurities.
-
References
-
Seco, J. M., Quiñoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.
-
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.
- Raban, M., & Mislow, K. (1967). Topics in Stereochemistry, Vol 2. Interscience, New York. (Foundational text on diastereotopic protons and anisochrony).
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol standards for qNMR).
Application Notes and Protocols for the Synthesis of Bioactive Compounds Utilizing the 2,2-Diphenyl-N-(1-phenylethyl)acetamide Scaffold
Introduction
The N-substituted acetamide framework is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] The specific molecule, 2,2-diphenyl-N-(1-phenylethyl)acetamide, combines two key pharmacophoric motifs: the sterically demanding 2,2-diphenylacetyl group and the chiral 1-phenylethylamine moiety. While literature on this exact compound is sparse, the constituent scaffolds have been independently incorporated into a multitude of bioactive agents. This guide, therefore, provides a comprehensive framework for the synthesis and application of compounds based on this structure, drawing upon established protocols for analogous N-substituted 2,2-diphenylacetamides and N-acyl-1-phenylethylamines.
Derivatives of the diphenylacetamide and phenylethylacetamide core have demonstrated significant potential as antimicrobial, anticonvulsant, anti-inflammatory, and analgesic agents.[3][4][5] The chirality of the 1-phenylethylamine component also introduces the potential for stereoselective interactions with biological targets, a critical consideration in modern drug design.[6][7] This document will provide detailed synthetic protocols, application workflows for exploring biological activity, and the scientific rationale behind these methodologies, aimed at researchers, medicinal chemists, and drug development professionals.
PART 1: Synthesis of the Core Scaffold and its Derivatives
The fundamental reaction for the synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide and its analogs is amide bond formation. The choice of synthetic route can be influenced by factors such as substrate reactivity, steric hindrance, and the presence of other functional groups.
Protocol 1: Acyl Chloride-Mediated Amide Synthesis
This is a robust and widely used method for forming amide bonds. It involves the activation of the carboxylic acid (2,2-diphenylacetic acid) by converting it to a more reactive acyl chloride, which then readily reacts with the amine (1-phenylethylamine).
Step 1: Synthesis of 2,2-Diphenylacetyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-diphenylacetic acid (1.0 eq) in a dry, inert solvent such as toluene or dichloromethane (DCM).[8][9]
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) to the solution at room temperature. The reaction is typically exothermic and may evolve HCl gas, so it should be performed in a well-ventilated fume hood.
-
Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours.[8] The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent can be removed under reduced pressure to yield the crude 2,2-diphenylacetyl chloride, which is often used in the next step without further purification.
Step 2: Amide Formation
-
Reaction Setup: Dissolve 1-phenylethylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in a dry, inert solvent like DCM or tetrahydrofuran (THF) in a separate flask. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of the crude 2,2-diphenylacetyl chloride (1.1 eq) in the same solvent to the stirred amine solution.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[8]
-
Protocol 2: Direct Amide Coupling using Coupling Reagents
For substrates that may be sensitive to the conditions of acyl chloride formation, direct coupling methods using activating agents are preferred. These reagents facilitate amide bond formation under milder conditions.
-
Reaction Setup: In a round-bottom flask, dissolve 2,2-diphenylacetic acid (1.0 eq), 1-phenylethylamine (1.1 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in an anhydrous aprotic solvent like DCM or DMF.[10][11]
-
Addition of Activator: To improve reaction efficiency and suppress side reactions, an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) (1.2 eq) is often included.[11]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification:
-
If using DCC, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.
-
If using EDC, the reaction mixture can be washed with water to remove the water-soluble urea byproduct and excess coupling reagents.
-
The organic layer is then dried and concentrated, and the product is purified by recrystallization or column chromatography as described in Protocol 1.
-
Visualization of the General Synthetic Workflow
Caption: General synthetic workflows for 2,2-diphenyl-N-(1-phenylethyl)acetamide.
PART 2: Applications in the Synthesis of Bioactive Compounds
The 2,2-diphenyl-N-(1-phenylethyl)acetamide scaffold can serve as a starting point for the synthesis of a diverse library of compounds with potential therapeutic applications.
Application 1: Synthesis of Antimicrobial and Antifungal Agents
Derivatives of diphenylacetamide have shown significant antimicrobial and antifungal activity.[8][12][13] By introducing various substituents on the phenyl rings or modifying the core structure, novel antimicrobial agents can be developed.
Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)
-
Media Preparation: Prepare and sterilize Nutrient Agar or Mueller-Hinton Agar for bacteria, and Sabouraud Dextrose Agar for fungi, according to the manufacturer's instructions. Pour the sterile agar into petri dishes and allow it to solidify.
-
Inoculation: Aseptically spread a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) over the surface of the agar plates.
-
Well Creation: Use a sterile borer to create uniform wells in the agar.
-
Sample Application: Add a defined volume of the synthesized compound, dissolved in a suitable solvent like DMSO, into the wells at various concentrations.
-
Controls:
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole).
-
Negative Control: The solvent (DMSO) alone.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Table 1: Representative Antimicrobial Activity Data for Diphenylacetamide Derivatives
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| Derivative A | 100 | 18 | 15 | 12 |
| Derivative B | 100 | 22 | 19 | 16 |
| Ciprofloxacin | 10 | 25 | 28 | - |
| Fluconazole | 10 | - | - | 20 |
| DMSO | - | 0 | 0 | 0 |
| Note: Data is illustrative and based on typical results for this class of compounds. |
Application 2: Development of Anticonvulsant Agents
N-phenylacetamide derivatives have been extensively studied for their anticonvulsant properties.[4][14][15] The synthesis and screening of a library of 2,2-diphenyl-N-(1-phenylethyl)acetamide analogs could lead to the discovery of novel antiepileptic drugs.
Experimental Workflow: Anticonvulsant Activity Screening
The primary screening for anticonvulsant activity is often performed using the Maximal Electroshock (MES) test in rodents.
-
Compound Administration: The synthesized compounds are administered to test animals (typically mice or rats) via intraperitoneal (i.p.) or oral (p.o.) routes at various doses.
-
Maximal Electroshock Test: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal electrical stimulus is delivered through corneal or transauricular electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. The dose at which 50% of the animals are protected (ED₅₀) is determined.
Application 3: Synthesis of Anti-inflammatory and Analgesic Compounds
The phenoxy-acetamide scaffold, which can be derived from the core structure, has been associated with anti-inflammatory and analgesic activities, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2][3][16]
Conceptual Signaling Pathway: COX Inhibition by Acetamide Derivatives
Caption: Inhibition of prostaglandin synthesis by targeting COX enzymes.
Experimental Workflow: Anti-inflammatory and Analgesic Screening
-
Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard method. The reduction in paw volume after administration of the test compound compared to a control group is a measure of anti-inflammatory activity.[3]
-
Analgesic Activity: The hot plate test or tail-flick test can be used to assess central analgesic activity. An increase in the latency to respond to a thermal stimulus indicates an analgesic effect.[3]
PART 3: Scientific Integrity and Self-Validation
The protocols described herein are based on established and peer-reviewed methodologies. For any novel compound synthesized, a thorough characterization is essential to validate its structure and purity. This includes:
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl and N-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.
-
By adhering to these rigorous characterization and validation steps, researchers can ensure the reliability and reproducibility of their findings.
References
-
Kumar, D., et al. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Chemical and Pharmaceutical Research, 7(1), 633-639. [Link]
-
Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 67(4), 793-799. [Link]
-
Kumar, D., et al. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. ResearchGate. [Link]
-
Kumar, D., et al. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. PubMed. [Link]
-
Sharma, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 682583. [Link]
-
Bardel, P., et al. (1994). Synthesis and Anticonvulsant Activities of .alpha.-Acetamido-N-benzylacetamide Derivatives Containing an Electron-Deficient .alpha.-Heteroaromatic Substituent. Journal of Medicinal Chemistry, 37(26), 4567-4571. [Link]
-
Bardel, P., et al. (1994). Synthesis and anticonvulsant activities of alpha-acetamido-N-benzylacetamide derivatives containing an electron-deficient alpha-heteroaromatic substituent. PubMed. [Link]
-
Darling, C. M., & Pryor, P. (1979). Anticonvulsant activity of alkyl-substituted N-benzylcyanoacetamides. Journal of Pharmaceutical Sciences, 68(1), 108-110. [Link]
-
Zablotskyi, D., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science, (1), 4-12. [Link]
-
Wang, X., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(11), 2883. [Link]
-
Sharma, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]
-
Kumar, R., et al. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Journal of Drug Delivery and Therapeutics, 10(5), 114-119. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11606-11609. [Link]
-
Li, T., et al. (2025). Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. ChemRxiv. [Link]
-
Request PDF. (2025). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. [Link]
-
Nikalje, A. P. G., et al. (2012). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. Archiv der Pharmazie, 345(1), 57-64. [Link]
-
Akolkar, S. V., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances, 9(39), 22080-22093. [Link]
-
Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]
-
Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(3), 464-481. [Link]
-
Nikalje, A. P. G., et al. (2011). Design and Synthesis of Novel Diphenyl Oxalamide and Diphenyl Acetamide Derivatives as Anticonvulsants. ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). amide formation by decarboxylative condensation of. Organic Syntheses. [Link]
-
Khan, N. M., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 58(1), 143-156. [Link]
-
Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 1-10. [Link]
-
Majdecki, M., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4963. [Link]
-
ResearchGate. (n.d.). Structures of N-acyl phenethylamine and phenethylimidamide alkaloids... ResearchGate. [Link]
-
ResearchGate. (2025). Efficient racemization of 1-phenylethylamine and its derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Phenethylamine. Wikipedia. [Link]
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- 4. Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: High-Fidelity Acylation of (R)-1-Phenylethylamine with Diphenylacetyl Chloride
Executive Summary
This application note details the optimized protocol for synthesizing
While conceptually simple, the steric bulk of the diphenylacetyl group and the necessity of maintaining the optical purity of the amine demand a strictly controlled anhydrous environment. This protocol is designed for researchers in medicinal chemistry and drug discovery, particularly those synthesizing anticonvulsant analogs or chiral reference standards.
Key Performance Indicators (KPIs)
-
Target Yield: >85% isolated yield.
-
Chiral Integrity: >99% ee (enantiomeric excess maintained).
-
Purity: >98% (HPLC/NMR).
Strategic Rationale & Mechanism
Mechanistic Insight
The reaction proceeds via a nucleophilic addition-elimination mechanism (see Diagram 1). The lone pair of the primary amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the chloride ion.[1]
Why Anhydrous Dichloromethane (DCM)? Unlike the Schotten-Baumann method (aqueous/organic biphasic), an anhydrous DCM system is selected here to:
-
Prevent Hydrolysis: Diphenylacetyl chloride is lipophilic but susceptible to hydrolysis. Anhydrous conditions maximize atom economy.
-
Solubility: The bulky product is highly soluble in DCM but poorly soluble in water, simplifying the workup.
-
Thermal Control: DCM’s low boiling point (40°C) prevents accidental overheating, preserving the chiral center of the amine which can be sensitive to racemization at high temperatures in the presence of strong bases.
Reaction Scheme Visualization
Figure 1: Mechanistic flow of the acylation reaction. The base (Triethylamine) acts as a proton sponge to drive the equilibrium forward.
Experimental Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Density (g/mL) | Role |
| (R)-1-Phenylethylamine | 121.18 | 1.0 | 0.95 | Limiting Reagent / Chiral Scaffold |
| Diphenylacetyl Chloride | 230.69 | 1.1 | N/A (Solid) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 0.726 | Base (HCl Scavenger) |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Anhydrous Solvent |
| 1M HCl (aq) | - | Wash | - | Removes unreacted amine/TEA |
| Sat. NaHCO₃ (aq) | - | Wash | - | Removes unreacted acid |
Step-by-Step Methodology
Phase 1: Setup & Solubilization
-
Glassware Prep: Flame-dry a 250 mL round-bottom flask (RBF) containing a magnetic stir bar. Flush with Nitrogen (
) or Argon.[6] -
Charge Amine: Add (R)-1-phenylethylamine (10 mmol, 1.21 g) and Triethylamine (15 mmol, 2.1 mL) to the flask.
-
Solvent Addition: Add 30 mL of anhydrous DCM . Stir to ensure a homogeneous solution.
-
Cooling: Submerge the flask in an ice-water bath (
C). Allow to equilibrate for 10 minutes. Critical: Cooling controls the exotherm and minimizes side reactions.
Phase 2: Electrophile Addition
-
Preparation of Electrophile: In a separate vial, dissolve Diphenylacetyl chloride (11 mmol, 2.54 g) in 10 mL of anhydrous DCM .
-
Note: Diphenylacetyl chloride is a solid (mp ~50°C). Dissolving it first ensures a controlled, dropwise addition rate.
-
-
Addition: Transfer the acid chloride solution to a pressure-equalizing addition funnel (or syringe). Add dropwise to the amine solution over 20 minutes .
-
Observation: White vapor (ammonium salts) may form; the solution may turn slightly yellow.
-
-
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours .
Phase 3: Workup & Isolation
-
Quench: Dilute the reaction mixture with an additional 50 mL of DCM.
-
Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (2 x 30 mL) .
-
Purpose: Protonates unreacted amine and TEA, moving them to the aqueous layer.
-
-
Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 30 mL) .
-
Purpose: Hydrolyzes remaining acid chloride to the acid salt, moving it to the aqueous layer.
-
-
Drying: Wash with Brine (1 x 30 mL), separate, and dry the organic layer over anhydrous
or . -
Concentration: Filter off the drying agent and concentrate the filtrate via rotary evaporation to yield the crude solid.
Phase 4: Purification
-
Recrystallization: The crude solid is typically recrystallized from hot Ethanol (EtOH) or an Ethyl Acetate/Hexane mixture.
-
Dissolve in minimum hot solvent.
-
Cool slowly to RT, then
C. -
Filter crystals and dry under high vacuum.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the target amide.[6][7]
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the product using these three checkpoints:
Proton NMR ( NMR, )
-
Amide NH: Look for a broad doublet/singlet around
6.0–7.0 ppm. -
Methine (Diphenylacetyl): A distinct singlet around
4.9–5.1 ppm (integrates to 1H). -
Chiral Center (Methine): A multiplet (quintet) around
5.1–5.3 ppm corresponding to the of the phenylethyl group. -
Methyl Group: A doublet around
1.4–1.6 ppm (integrates to 3H). -
Aromatic Region: Multiplets
7.1–7.4 ppm (integrates to 15H total).
Melting Point
-
The product should be a white crystalline solid. Sharp melting point range indicates high purity. (Expected range: 165–168°C , though literature varies based on specific polymorphs; compare against reference standard).
Chiral HPLC
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Purpose: Confirm absence of the (S)-enantiomer (racemization check).
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; use fresh acid chloride bottle. |
| Oily Product | Residual Solvent or Impurities | Triturate with cold hexanes to induce crystallization. |
| Extra Spots on TLC | Incomplete Reaction | Check stoichiometry; ensure TEA was added before acid chloride. |
Safety Warning:
-
Diphenylacetyl chloride is a lachrymator and corrosive. Handle only in a fume hood.
-
DCM is a volatile organic solvent; avoid inhalation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24859978, Diphenylacetyl chloride. Retrieved from [Link]
-
Org. Synth. (2004).[8] General procedures for Amide Bond Formation. Organic Syntheses, Coll. Vol. 10, p.484. (General reference for anhydrous acylation protocols).
-
Kamiński, K., et al. (2016).[9] Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides. Bioorganic & Medicinal Chemistry. Retrieved from [Link] (Demonstrates analogous amide synthesis in anticonvulsant research).
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Application Note: TLC Protocol for Monitoring the Synthesis of 2,2-Diphenyl-N-(1-phenylethyl)acetamide
Introduction & Mechanistic Rationale
The synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide via the coupling of diphenylacetyl chloride and 1-phenylethylamine is a fundamental transformation in medicinal chemistry and drug development. While the reaction is highly efficient, accurately monitoring its progress via Thin Layer Chromatography (TLC) presents unique physicochemical challenges due to the vastly different polarities and reactivities of the starting materials.
As an analytical tool, TLC relies on the differential affinities of analytes for a polar stationary phase (silica gel) and a non-polar/polar mobile phase[1]. In this specific amide coupling, researchers frequently encounter false positives, severe spot streaking, and baseline retention if the underlying chemical interactions are not properly managed. This application note provides a self-validating, step-by-step protocol designed to circumvent these issues, ensuring absolute confidence in determining reaction completion.
Mechanistic Causality in TLC Behavior
To execute this protocol successfully, one must understand the causality behind the chromatographic behavior of each component:
-
The Amine (1-Phenylethylamine): Silica gel (
) surfaces are heavily populated with mildly acidic silanol groups ( ). Because 1-phenylethylamine is a basic primary amine, it undergoes a strong acid-base interaction with the stationary phase, effectively forming a salt. Consequently, it will stick rigidly to the baseline ( ) in standard hexanes/ethyl acetate mixtures[2]. -
The Acid Chloride (Diphenylacetyl chloride): Acid chlorides are highly sensitive to moisture. When spotted onto a silica plate, the ambient humidity and the bound water within the silica gel rapidly hydrolyze the acid chloride into diphenylacetic acid[3]. Carboxylic acids hydrogen-bond strongly with silanol groups, causing continuous adsorption/desorption delays that manifest as severe "streaking" or "tailing" on the plate[2].
-
The Product (2,2-Diphenyl-N-(1-phenylethyl)acetamide): The resulting amide is neutral and highly lipophilic. It does not engage in strong ionic interactions with the silica, allowing it to migrate cleanly and compactly in a moderately polar solvent system[4].
The Necessity of Aliquot Quenching (Preventing On-Plate Reactions)
A common pitfall in monitoring amide couplings is spotting the raw reaction mixture directly onto the TLC plate. As the solvent evaporates during spotting, the local concentration of the highly reactive acid chloride and the amine spikes, forcing the reaction to occur on the silica plate itself. This generates a false-positive product spot, even if the reaction in the flask is incomplete. To build a self-validating system , the reaction aliquot must be quenched with methanol prior to spotting. Methanol instantly converts unreacted diphenylacetyl chloride into methyl diphenylacetate, freezing the reaction state and allowing for an accurate snapshot of the flask's contents.
Workflow Visualization
Figure 1: Self-validating TLC workflow for monitoring amide coupling progress.
Step-by-Step Experimental Protocol
Preparation of Materials
-
Stationary Phase: Obtain a high-quality Silica Gel 60 F254 glass-backed TLC plate.
-
Mobile Phase: Prepare a solution of 25% Ethyl Acetate and 75% Hexanes (v/v). Pour 5 mL into a TLC development chamber. Insert a piece of filter paper to act as a wick, saturating the chamber atmosphere with solvent vapor to prevent differential evaporation during development[2].
-
Reference Standards: Prepare 0.1 M solutions of diphenylacetyl chloride (SM1) and 1-phenylethylamine (SM2) in dry dichloromethane (DCM).
Aliquot Quenching (Mini-Workup)
-
Using a glass capillary or micropipette, extract approximately 10 µL of the active reaction mixture.
-
Dispense the aliquot into a small vial containing 100 µL of Methanol. Swirl gently.
-
Mechanistic Note: The methanol reacts with any residual diphenylacetyl chloride to form methyl diphenylacetate, effectively stopping the coupling reaction.
Plate Spotting & Co-Spotting
Draw a faint pencil line 1.0 cm from the bottom of the TLC plate. Mark four equidistant tick marks:
-
Lane 1 (SM1): Spot the diphenylacetyl chloride standard.
-
Lane 2 (SM2): Spot the 1-phenylethylamine standard.
-
Lane 3 (Co-Spot): Spot SM1, SM2, and the quenched reaction mixture exactly on top of each other. This is critical to rule out matrix-induced
shifts caused by salts (e.g., triethylamine hydrochloride) in the reaction mixture[1]. -
Lane 4 (Rxn): Spot the quenched reaction mixture.
Development and Visualization
-
Place the plate into the saturated TLC chamber using forceps. Ensure the solvent level is below the baseline.
-
Allow the mobile phase to ascend until the solvent front is approximately 1 cm from the top edge.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to air-dry in a fume hood.
-
UV Visualization: Examine the plate under a 254 nm UV lamp. All compounds possess phenyl rings and will quench the green fluorescence of the F254 indicator, appearing as dark spots[1]. Outline all visible spots with a pencil.
-
Chemical Staining: Dip the plate into a Ninhydrin stain solution (0.3g ninhydrin, 3 mL glacial acetic acid, 100 mL n-butanol). Wipe the back of the plate and heat it evenly with a heat gun. Primary amines (1-phenylethylamine) will rapidly develop a bright pink/purple color, while the amide product will remain largely unstained.
Data Interpretation & Expected Results
The success of the reaction is determined by the disappearance of the SM1 (or its quenched derivative) and SM2 spots in Lane 4, accompanied by the emergence of a clean product spot.
| Analyte | Identity in TLC System | Expected | UV (254 nm) | Ninhydrin Stain |
| SM1 (Unquenched) | Diphenylacetic acid (Hydrolyzed on plate) | 0.15 - 0.25 (Severe Streaking) | Active (Dark spot) | Negative |
| SM1 (Quenched) | Methyl diphenylacetate | 0.60 - 0.70 (Tight spot) | Active (Dark spot) | Negative |
| SM2 | 1-Phenylethylamine | 0.00 - 0.05 (Baseline) | Active (Dark spot) | Positive (Pink/Purple) |
| Product | 2,2-Diphenyl-N-(1-phenylethyl)acetamide | 0.45 - 0.55 (Tight spot) | Active (Dark spot) | Negative |
Note: If the reaction is incomplete, Lane 4 will show a mixture of the Product, the Quenched SM1 (methyl diphenylacetate), and baseline retention of SM2.
References
-
LibreTexts Chemistry. Thin Layer Chromatography. Available at:[Link]
-
Washington State University. Monitoring Reactions by TLC. Available at:[Link]
-
Organic Syntheses. Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions (Diphenylacetyl chloride properties). Available at:[Link]
-
National Institutes of Health (PMC). Copper-Catalyzed Alkylative Deoxygenation of O-Substituted Hydroxamic Acid Derivatives (Diphenylacetamide Rf data). Available at:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Copper-Catalyzed Alkylative Deoxygenation of O-Substituted Hydroxamic Acid Derivatives with Grignard Reagents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Anticonvulsant Screening of 2,2-diphenyl-N-(1-phenylethyl)acetamide Derivatives
Abstract
Epilepsy is a chronic neurological disorder affecting millions worldwide, and a significant portion of patients remain resistant to current therapies, highlighting the urgent need for novel anticonvulsant agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical screening of a promising class of compounds: 2,2-diphenyl-N-(1-phenylethyl)acetamide derivatives. We present a structured, multi-tiered screening cascade designed to efficiently identify and characterize the anticonvulsant potential of these novel chemical entities. This guide offers detailed, step-by-step protocols for well-validated in vivo seizure models, including the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests. Furthermore, we delve into the scientific rationale behind each experimental choice, provide frameworks for data analysis and interpretation, and outline crucial considerations for advancing lead candidates toward clinical development.
Introduction and Pharmacological Rationale
The development of new antiepileptic drugs (AEDs) is a critical area of research.[3] The 2,2-diphenyl-N-(1-phenylethyl)acetamide scaffold has emerged as a promising starting point for the design of novel anticonvulsants. Structurally related to known anticonvulsant agents, these derivatives are hypothesized to exert their effects through the modulation of voltage-gated sodium channels.[4][5] These channels are pivotal in the initiation and propagation of action potentials in neurons.[6] Many established AEDs, such as phenytoin and carbamazepine, function by blocking these channels in a use-dependent manner, which means they preferentially inhibit the high-frequency neuronal firing characteristic of seizures.[6] The diphenylacetamide core of the candidate compounds is believed to interact with these channels, stabilizing their inactive state and thereby reducing neuronal hyperexcitability.
The primary objective of the screening protocol outlined herein is to systematically evaluate a library of 2,2-diphenyl-N-(1-phenylethyl)acetamide derivatives to:
-
Identify compounds with significant anticonvulsant activity.
-
Characterize the profile of anticonvulsant action (e.g., efficacy against generalized tonic-clonic vs. absence seizures).
-
Establish a preliminary therapeutic index by assessing neurotoxicity.
-
Select lead candidates for further optimization and preclinical development.
The Anticonvulsant Screening Cascade
A tiered or phased approach to screening is essential for efficient drug discovery, allowing for the rapid elimination of inactive or toxic compounds while focusing resources on the most promising candidates.[7] Our proposed cascade begins with high-throughput in vivo models and progresses to more detailed characterization.
Figure 1: A multi-phase screening cascade for identifying lead anticonvulsant candidates.
Detailed Experimental Protocols
The following protocols are foundational for the initial characterization of novel anticonvulsant candidates.[1][8] These methods are aligned with the guidelines from the Antiepileptic Drug Development (ADD) Program by the National Institutes of Health (NIH).[7][9]
Protocol 1: Maximal Electroshock (MES) Test
Rationale: The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[10][11][12] It assesses a drug's ability to prevent the spread of a seizure through neural tissue.[10] A supramaximal electrical stimulus is applied via corneal electrodes, inducing a characteristic seizure pattern. The abolition of the tonic hindlimb extension phase is the endpoint indicating anticonvulsant activity.[11][12]
Materials and Apparatus:
-
Animals: Male albino mice (e.g., CF-1 strain), weighing 20-25g.
-
Electroconvulsometer: A device capable of delivering a constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[11][12]
-
Corneal Electrodes: Soaked in 0.9% saline.
-
Test Compounds: Dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Positive Control: Phenytoin (25 mg/kg, i.p.).
-
Vehicle Control: The vehicle used for the test compounds.
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least 48 hours prior to the experiment with free access to food and water.
-
Grouping and Dosing:
-
Randomly assign animals to groups (n=8-10 per group): Vehicle Control, Positive Control, and Test Compound groups.
-
For initial screening, administer a single dose of the test compound (e.g., 30, 100, and 300 mg/kg) via intraperitoneal (i.p.) injection.
-
Administer the vehicle and phenytoin to the respective control groups.
-
-
Pre-treatment Time: Conduct the MES test at the time of anticipated peak effect of the compound. This is often determined in preliminary studies, but a standard time point of 30 or 60 minutes post-i.p. injection is common.[11]
-
Induction of Seizure:
-
Gently restrain the mouse.
-
Apply the saline-soaked corneal electrodes to the eyes.
-
Deliver the electrical stimulus (50 mA, 60 Hz, 0.2 s).[11]
-
-
Observation and Endpoint:
-
Immediately after stimulation, release the animal into an observation chamber.
-
Observe the seizure sequence. A full seizure consists of tonic flexion, followed by tonic extension of the hindlimbs, and finally clonic convulsions.[13]
-
The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered "protected" if this phase is absent.[12]
-
-
Data Analysis:
-
For each group, record the number of animals protected.
-
Calculate the percentage of protection for each dose.
-
For dose-response analysis, calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.
-
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
Rationale: The scPTZ test is a model for identifying compounds that can raise the seizure threshold and are effective against absence or myoclonic seizures.[8] Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that, when administered subcutaneously, induces clonic seizures.[8] The ability of a test compound to prevent or delay the onset of these seizures indicates anticonvulsant activity.
Materials and Apparatus:
-
Animals: Male albino mice (e.g., CF-1 strain), weighing 20-25g.
-
Convulsant: Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in 0.9% saline for mice).[14][15]
-
Test Compounds: Prepared as in the MES test.
-
Positive Control: Ethosuximide (150 mg/kg, i.p.).
-
Vehicle Control: The vehicle used for the test compounds.
Procedure:
-
Animal Acclimatization & Dosing: Follow the same procedures as in the MES test (steps 1 and 2).
-
Pre-treatment Time: Administer the test compounds, vehicle, or positive control at a set time (e.g., 30 minutes) before the PTZ challenge.
-
Induction of Seizures:
-
Administer PTZ (85 mg/kg) subcutaneously into the loose skin on the back of the neck.
-
-
Observation and Endpoint:
-
Immediately place the animal in an individual observation chamber.
-
Observe continuously for 30 minutes.
-
The endpoint is the presence of a clonic seizure, characterized by clonus of the limbs, lasting for at least 5 seconds.[15] An animal is considered "protected" if it does not exhibit this endpoint within the 30-minute observation period.
-
-
Data Analysis:
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection.
-
Determine the ED50 for active compounds as described for the MES test.
-
Protocol 3: Rotarod Neurotoxicity Test
Rationale: An essential component of early screening is to assess for potential motor impairment and neurotoxicity. The rotarod test provides a quantitative measure of motor coordination. A compound's therapeutic potential is significantly diminished if its effective dose is close to a dose that causes neurological deficits.
Materials and Apparatus:
-
Animals: Male albino mice (e.g., CF-1 strain), weighing 20-25g.
-
Rotarod Apparatus: A rotating rod (e.g., 3 cm diameter) with adjustable speed (e.g., 6-10 rpm).
-
Test Compounds, Controls: As described previously.
Procedure:
-
Training: Prior to the test day, train the mice to stay on the rotating rod for a set duration (e.g., 1-2 minutes). Only animals that successfully complete the training are used.
-
Dosing: Administer the test compounds, vehicle, or positive control (e.g., diazepam) as in the anticonvulsant tests.
-
Testing: At the time of peak effect (coinciding with the anticonvulsant test time points), place each mouse on the rotarod.
-
Endpoint: Record the time each animal remains on the rod, up to a maximum of 2 minutes. A fall from the rod is considered an endpoint indicating motor impairment.
-
Data Analysis:
-
Determine the number of animals in each group that fail the test.
-
Calculate the TD50 (the dose causing motor impairment in 50% of the animals) using probit analysis.
-
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparing the activity of different derivatives. The results should be summarized in a table format.
Table 1: Hypothetical Anticonvulsant Screening Data for Acetamide Derivatives
| Compound ID | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) MES | Protective Index (PI) scPTZ |
| AC-001 | 55.2 | >300 | 250.5 | 4.5 | N/A |
| AC-002 | 48.9 | 95.7 | 180.1 | 3.7 | 1.9 |
| AC-003 | >300 | >300 | >300 | N/A | N/A |
| AC-004 | 32.5 | 150.3 | >300 | >9.2 | >2.0 |
| Phenytoin | 9.5 | >300 | 68.5 | 7.2 | N/A |
N/A: Not Applicable, as ED50 could not be determined within the tested dose range.
Interpretation:
-
Activity Profile: A compound like AC-001 shows selective activity in the MES test, suggesting potential efficacy against generalized tonic-clonic seizures, similar to phenytoin. AC-002 shows broader-spectrum activity, being effective in both MES and scPTZ models.
-
Potency: AC-004 is the most potent compound in the MES test among the novel derivatives.
-
Therapeutic Index: The Protective Index (PI = TD50/ED50) is a critical measure of a drug's safety margin.[7] A higher PI is desirable. AC-004 exhibits a very promising PI in the MES test (>9.2), indicating a wide separation between its effective and neurotoxic doses.
Figure 2: Logical relationship for advancing a compound based on the Protective Index.
Conclusion and Future Directions
The protocols and screening cascade detailed in this document provide a robust framework for the initial in vivo evaluation of 2,2-diphenyl-N-(1-phenylethyl)acetamide derivatives as potential anticonvulsant agents. By systematically applying the MES, scPTZ, and rotarod tests, researchers can efficiently identify active compounds, characterize their efficacy profiles, and establish an early safety margin.
Compounds that demonstrate high potency (low ED50) and a favorable Protective Index (e.g., PI > 5) should be prioritized for advancement. Subsequent steps in the drug development process would include:
-
Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) properties.
-
Mechanism of action studies , such as in vitro electrophysiological patch-clamp experiments, to confirm the hypothesized interaction with voltage-gated sodium channels.[5]
-
Evaluation in chronic epilepsy models (e.g., kindling models) to assess efficacy against more established seizure states.[16]
-
Lead optimization through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.
This structured approach ensures that only the most promising candidates, with a clear potential for clinical success, are moved forward in the resource-intensive process of drug development.
References
-
Kaminski, K., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 64(1), 83-94. [Link]
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Kamal, M., et al. (2019). Synthesis and Anticonvulsant Activity of Some New Proline-Benzofuran-Acetamide/Propanamide/Butanamide Hybrids. ResearchGate. [Link]
-
Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 789-800. [Link]
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Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 73, 196-206. [Link]
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Georgiyants, V., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science, (2), 4-13. [Link]
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Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]
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Anonymous. (2023). In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. Journal of the Association of Zoologists. [Link]
-
Severina, H. I., et al. (2020). Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science, 10(07), 001-008. [Link]
-
RJPT Informatics Pvt Ltd. (n.d.). AIM: Anticonvulsant activity assessment using Maximal Electroshock Method (MES) i. RJPTSimLab. [Link]
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Ambrósio, A. F., et al. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research, 146, 107-118. [Link]
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Anna Pratima, G., et al. (2011). Design and Synthesis of Novel Diphenyl Oxalamide and Diphenyl Acetamide Derivatives as Anticonvulsants. ResearchGate. [Link]
-
Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 79-102). Humana, New York, NY. [Link]
-
National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
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Chen, Z., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13217. [Link]
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Krall, R. L., et al. (1978). The antiepileptic drug development program. Epilepsia, 19(4), 409-428. [Link]
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Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. [Link]
-
Wlaz, P., et al. (2022). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). International Journal of Molecular Sciences, 23(8), 4469. [Link]
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Barker-Haliski, M., et al. (2017). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route normally induces clonic seizures in male CF-1 mice in a dose-related manner. ResearchGate. [Link]
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Gupta, Y. K., & Malhotra, J. (1998). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 42(2), 167-182. [Link]
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Szabó, C., et al. (2025). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Pharmaceuticals, 18(11), 1489. [Link]
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Siddiqui, N., & Ahsan, W. (2010). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. ResearchGate. [Link]
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Wikipedia. (n.d.). Anticonvulsant. [Link]
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Garske, G. E., et al. (1994). Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. Epilepsy Research, 17(1), 1-11. [Link]
-
Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657-678. [Link]
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Wlaz, P., et al. (2022). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). MDPI. [Link]
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Alachkar, A., et al. (2021). Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits. European Journal of Pharmacology, 908, 174349. [Link]
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Kamiński, K., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 64(1), 83-94. [Link]
-
Pratima, A. G., et al. (2012). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. Archiv der Pharmazie, 345(1), 37-46. [Link]
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Sudhakar, M., & Ramanathan, M. (2023). Mechanism of Anti-seizure Medications and Emerging Trends in Epilepsy Treatment. Journal of Biosciences, 48(2), 1-16. [Link]
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Sills, G. J., & Rogawski, M. A. (2020). Mechanisms of action of antiepileptic drugs. Neurotherapeutics, 17(2), 536-553. [Link]
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Rogawski, M. A. (2014). Mechanisms of action of antiepileptic drugs. In Jasper's Basic Mechanisms of the Epilepsies (4th ed.). National Center for Biotechnology Information. [Link]
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Kumar, A., et al. (2022). Synthesis and Anti Convulsant Activity of "N'-{4-[2-(1h-Benzimidazol-2-Yl)-2-Oxoethyl] Phenyl}-2-Hydroxyacetohydrazide and Its Derivatives". Advances in Pharmacology and Pharmacy, 11(1), 46-56. [Link]
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Kamiński, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7356. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide
Welcome to the technical support center for the synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical amide bond formation. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis for maximum yield and purity.
Reaction Overview: The Amide Bond Formation
The synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide is a classic example of an amidation reaction, where a carboxylic acid (diphenylacetic acid) is coupled with an amine (1-phenylethylamine). Due to the low electrophilicity of the carboxylic acid's carbonyl carbon, direct reaction with the amine is generally inefficient and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" to a more reactive intermediate. This is typically achieved using a coupling agent, such as a carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC).
The activation process involves the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing the coupling agent as a urea byproduct (N,N'-dicyclohexylurea, or DCU).
Mechanism: Carbodiimide-Mediated Amide Coupling
Caption: General mechanism for DCC-mediated amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling agents for this synthesis, and how do I choose?
A1: Several coupling agents can be used. The choice often depends on factors like cost, desired purity, and ease of byproduct removal.
-
N,N'-Dicyclohexylcarbodiimide (DCC): Highly effective and inexpensive. Its primary drawback is the formation of N,N'-dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and must be removed by filtration.
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC or EDCI): This is a water-soluble carbodiimide. Its corresponding urea byproduct is also water-soluble, allowing for easy removal during an aqueous workup via acidic washes. This often simplifies purification significantly compared to DCC.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient modern coupling reagent that often provides faster reaction times and higher yields, especially with sterically hindered substrates. It is, however, more expensive than carbodiimides.
For initial trials and cost-effectiveness, DCC is a good starting point. For simplified purification, EDC is highly recommended.
Q2: How should I select an appropriate solvent?
A2: The ideal solvent should dissolve both starting materials and not react with the coupling agent. Aprotic solvents are standard.
-
Dichloromethane (DCM): An excellent choice due to its high solvating power for a wide range of organic compounds and its low boiling point, which facilitates removal post-reaction.
-
Tetrahydrofuran (THF): Another good option, though it can sometimes contain peroxides which should be removed before use.
-
N,N-Dimethylformamide (DMF): Useful if starting material solubility is an issue. However, its high boiling point makes it difficult to remove, and it can sometimes contribute to side reactions. Use with caution and only when necessary.
Q3: What is the optimal temperature for the reaction?
A3: The reaction is typically biphasic in terms of temperature. The initial activation of the carboxylic acid with the coupling agent is exothermic. To prevent side reactions, such as the formation of N-acylurea, this step is best performed at 0°C (ice bath). After the addition of the amine, the reaction is allowed to slowly warm to room temperature and stirred until completion.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside your two starting materials (diphenylacetic acid and 1-phenylethylamine). As the reaction proceeds, you should observe the consumption of the starting material spots and the appearance of a new spot corresponding to your amide product. The product's Rf value will typically be intermediate between the highly polar carboxylic acid (which often streaks or stays at the baseline) and the less polar amine.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Q: My reaction yield is extremely low. What are the likely causes?
A: Low yield can stem from several factors:
-
Moisture Contamination: Water can hydrolyze the active O-acylisourea intermediate faster than the amine can react, regenerating the starting carboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Poor Reagent Quality: The coupling agent (e.g., DCC) can degrade over time. Use a fresh bottle or a recently opened one. The amine and carboxylic acid should also be pure.
-
Incorrect Stoichiometry: A common practice is to use a slight excess of the coupling agent (e.g., 1.1 equivalents) to ensure full activation of the carboxylic acid. The acid and amine are typically used in a 1:1 ratio.
-
Incomplete Reaction: The reaction may simply need more time. Monitor by TLC until one of the starting materials is completely consumed.
Q: I have a significant amount of a white, insoluble solid in my reaction flask. What is it and what should I do?
A: If you are using DCC as your coupling agent, this white solid is almost certainly the N,N'-dicyclohexylurea (DCU) byproduct. It is notoriously insoluble in many common solvents like DCM and ethyl acetate.
-
Solution: This is expected. The standard procedure is to filter the entire reaction mixture through a sintered glass funnel or Celite® pad before proceeding with the aqueous workup. This will remove the vast majority of the DCU.
Q: After workup, my NMR spectrum shows I still have unreacted diphenylacetic acid. How can I remove it?
A: This indicates an incomplete reaction or, more commonly, an insufficient basic wash during the workup.
-
Solution: The carboxylic acid can be easily removed by exploiting its acidic nature. During the liquid-liquid extraction, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃). The base will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer and thus removed from your organic product layer.
Q: My product is contaminated with 1-phenylethylamine. How do I get rid of it?
A: This is the opposite problem of the one above and is solved by exploiting the basicity of the amine.
-
Solution: During the workup, wash the organic layer with a dilute acid solution, such as 1M hydrochloric acid (HCl). The acid will protonate the amine, forming an ammonium salt that will be extracted into the aqueous phase. Follow this with a brine wash to remove residual acid and water.
Experimental Protocols
Protocol 1: Standard Synthesis using DCC
This protocol is a reliable and cost-effective starting point for the synthesis.
Materials:
-
Diphenylacetic acid
-
1-Phenylethylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add diphenylacetic acid (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Activation: Cool the flask to 0°C in an ice-water bath. Add DCC (1.1 eq) portion-wise to the stirred solution. Stir at 0°C for 30 minutes.
-
Coupling: Add 1-phenylethylamine (1.0 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC.
-
Byproduct Removal: Upon completion, a white precipitate (DCU) will be visible. Filter the reaction mixture through a Celite® pad to remove the solid DCU, washing the pad with a small amount of DCM.
-
Workup: Transfer the filtrate to a separatory funnel.
-
Wash sequentially with 1M HCl (2 x volume of DCM).
-
Wash with saturated NaHCO₃ solution (2 x volume of DCM).
-
Wash with brine (1 x volume of DCM).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 2: Optimized Synthesis using EDC for Simplified Workup
This protocol uses a water-soluble carbodiimide to eliminate the need for filtering the urea byproduct.
Materials:
-
Diphenylacetic acid
-
1-Phenylethylamine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt) - Optional but recommended additive
-
Dichloromethane (DCM), anhydrous
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: To an oven-dried round-bottom flask, add diphenylacetic acid (1.0 eq) and HOBt (1.1 eq, if used). Dissolve in anhydrous DCM.
-
Activation & Coupling: Add 1-phenylethylamine (1.0 eq) to the solution. Cool the flask to 0°C. Add EDC·HCl (1.2 eq) in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. The use of HOBt often accelerates the reaction and can suppress side reactions.
-
Workup: Transfer the reaction mixture directly to a separatory funnel. Dilute with additional DCM.
-
Wash with 1M HCl (2 x volume of DCM). This step is crucial as it protonates and removes the water-soluble urea byproduct and any unreacted amine.
-
Wash with saturated NaHCO₃ solution (2 x volume of DCM) to remove HOBt and unreacted carboxylic acid.
-
Wash with brine (1 x volume of DCM).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often significantly cleaner than with the DCC method and may only require recrystallization.
Data Summary: Comparison of Protocols
| Feature | Protocol 1 (Standard) | Protocol 2 (Optimized) | Rationale for Optimization |
| Coupling Agent | DCC | EDC·HCl | EDC's byproduct is water-soluble, simplifying purification. |
| Additive | None | HOBt (optional) | HOBt suppresses side reactions (e.g., racemization if chiral centers are present) and can increase reaction rates. |
| Workup | Filtration required | Direct aqueous workup | Eliminates a time-consuming and potentially product-losing filtration step. |
| Reaction Time | 12-24 hours | 4-12 hours | EDC/HOBt systems are often faster and more efficient. |
| Typical Yield | 70-85% | 85-95% | Improved efficiency and reduced handling losses. |
| Purity (Crude) | Moderate | High | Fewer side products and no insoluble byproduct contamination. |
References
-
Amide Bond Formation: For a comprehensive overview of amide bond formation strategies, see: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Carbodiimide Chemistry: For details on the mechanism and application of carbodiimides like DCC and EDC, refer to standard organic chemistry textbooks or specialized monographs on peptide synthesis. A good starting point is: Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, Volume 289, 104-126. [Link]
-
Purification Techniques: A standard guide for laboratory techniques including TLC, workup, and chromatography is: Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons. [Link]
identifying and removing impurities from 2,2-diphenyl-N-(1-phenylethyl)acetamide
Technical Support Center: Impurity Management for 2,2-diphenyl-N-(1-phenylethyl)acetamide
Case ID: #AMIDE-DPH-001 Status: Active Analyst: Senior Application Scientist
Executive Summary
This guide addresses the purification of 2,2-diphenyl-N-(1-phenylethyl)acetamide , a lipophilic amide synthesized from 2,2-diphenylacetic acid (or its chloride) and 1-phenylethylamine.[1] Due to the high lipophilicity of the diphenylmethane moiety and the chirality of the phenylethylamine group, impurities typically fall into three categories: unreacted starting materials, coupling byproducts, and potential stereochemical degradation.
The following protocols are designed as self-validating systems —each step includes a checkpoint to ensure the impurity has been successfully sequestered before moving to the next.
Module 1: Diagnostic & Identification
How do I determine which impurities are present in my crude mixture?
Before initiating purification, you must classify the contaminants. Use this diagnostic matrix.
| Impurity Type | Origin | Detection Method | Characteristic Signal (NMR/HPLC) |
| Unreacted Amine | Excess 1-phenylethylamine | TLC (ninhydrin stain) / GC-MS | 1H NMR: Multiplet at ~4.0 ppm (CH-NH2) shifts significantly vs. amide. Basic peak in LC-MS. |
| Unreacted Acid | Residual 2,2-diphenylacetic acid | TLC (Bromocresol green) | 1H NMR: Singlet at ~5.0 ppm (CH-Ph2). Broad -COOH peak >11 ppm. |
| Urea Byproduct | DIC/DCC coupling (e.g., DCU) | Visual / HPLC | Visual: White precipitate insoluble in DCM/EtOAc. HPLC: Late eluting, non-UV active (unless derivatized). |
| Enantiomer | Racemization of amine | Chiral HPLC | Identical achiral NMR. Requires Chiralcel OD-H or AD-H column. |
Diagnostic Workflow
The following logic gate determines your purification strategy.
Figure 1: Diagnostic logic for selecting the appropriate purification module based on initial TLC/Visual inspection.
Module 2: Chemical Purification (The Workup)
Issue: My crude contains unreacted starting materials.
Because the product is a neutral, lipophilic amide, we can exploit pH switching to remove unreacted precursors. This protocol is superior to chromatography for bulk removal.
Protocol: The "Sandwich" Extraction
Objective: Remove 1-phenylethylamine (basic) and 2,2-diphenylacetic acid (acidic) while retaining the neutral amide.
Reagents:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2]
-
Acid Wash: 1.0 M HCl.
-
Base Wash: Saturated NaHCO₃ (mild) or 1.0 M NaOH (strong).
Step-by-Step Methodology:
-
Dissolution: Dissolve crude solid in DCM (10 mL per gram).
-
Why DCM? The high lipophilicity of the diphenyl group ensures the product stays in the organic layer, preventing emulsion formation common with ether.
-
-
Acid Wash (Removes Amine): Wash the organic layer 2x with 1.0 M HCl.
-
Base Wash (Removes Acid): Wash the organic layer 2x with 1.0 M NaOH.
-
Drying: Dry over anhydrous
, filter, and concentrate.
Module 3: Physical Purification (Recrystallization)
Issue: My product is chemically pure but colored or contains non-ionic impurities.
Recrystallization is highly effective for this molecule due to the "Diphenyl Effect"—the two phenyl rings create strong pi-stacking interactions that favor crystal lattice formation over amorphous precipitation.
Solvent System Selection
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | Variable | High | Best for general polishing. Dissolve in hot EtOH, add warm water until turbid, cool slowly. |
| Toluene / Hexane | 1:2 | Medium | Good if the impurity is very polar. The product is soluble in hot toluene. |
| Isopropyl Acetate | Pure | High | Excellent for large-scale. Safer than benzene/toluene. |
Protocol: The Ethanol/Water Displacement
-
Saturation: Dissolve the crude amide in the minimum amount of boiling Ethanol (95%).
-
Displacement: While maintaining boiling, add hot water dropwise until a faint, persistent cloudiness (turbidity) appears.
-
Clarification: Add 1-2 drops of Ethanol to clear the solution.
-
Nucleation: Remove from heat. Allow to cool to room temperature undisturbed.
-
Critical Step: Do not shock-cool in ice immediately; this traps impurities.
-
-
Harvest: Filter the white needles and wash with cold 50% EtOH/Water.
Module 4: Stereochemical Integrity (Chiral Purity)
Issue: I am concerned about racemization of the 1-phenylethylamine center.
Since 2,2-diphenylacetic acid is achiral, the product's chirality depends entirely on the amine. Racemization is rare under standard coupling (EDC/HOBt) but possible if high temperatures or strong bases were used.
Troubleshooting Guide:
-
Q: How do I detect racemization?
-
A: Standard NMR cannot distinguish enantiomers. You must use Chiral HPLC.
-
Recommended Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10), isocratic flow.
-
Expected Result: Two peaks if racemized; single peak if pure.
-
-
Q: Can I purify the enantiomers by recrystallization?
-
A: Only if you have a racemate (50:50 mixture) that forms a conglomerate (rare). If you have a slight excess (e.g., 90% ee), recrystallization might enrich the major enantiomer in the crystal lattice, leaving the racemate in the mother liquor. However, it is safer to ensure the starting amine is optically pure (>99% ee) before synthesis.
-
Summary Workflow
Figure 2: The standard "Self-Validating" purification workflow for lipophilic amides.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide synthesis and acid/base extraction).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of amide coupling and racemization risks).
-
BenchChem. (2025).[1] Application Notes and Protocols for Utilizing (S)-1-Phenylethylamine as a Chiral Auxiliary. (Protocols for handling phenylethylamine derivatives).
-
Agilent Technologies. (2020). High-Throughput LC/MS Purification of Pharmaceutical Impurities. Application Note. (General HPLC methods for amide impurities).
-
CymitQuimica. (n.d.). N-(2-Phenylethyl)acetamide Product Data. (Solubility and physical property data for structurally similar amides).
Sources
Technical Support Center: Troubleshooting "Oiling Out" (LLPS) in Diphenylacetamide Crystallization
Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate one of the most notorious challenges in active pharmaceutical ingredient (API) isolation: Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."
Diphenylacetamides are particularly prone to oiling out due to their conformational flexibility and relatively low melting points. This guide synthesizes thermodynamic principles, process analytical technology (PAT), and field-proven methodologies to help you design robust, self-validating crystallization protocols.
Part 1: Core Troubleshooting & FAQs
Q1: Why does my diphenylacetamide derivative oil out instead of nucleating directly?
A: The phenomenon of oiling out is driven by a competition between thermodynamics and kinetics. Diphenylacetamides often possess bulky, flexible aromatic rings that kinetically hinder the rapid molecular alignment required for crystal lattice integration[1]. According to Gibbsian surface thermodynamics, the energy barrier for a solute to form a disordered, solute-rich liquid droplet is significantly lower than the barrier to form a rigid crystalline nucleus[2].
When your process generates supersaturation too rapidly (e.g., via fast cooling or aggressive antisolvent addition), the system bypasses the metastable zone and crosses the binodal curve into a miscibility gap. Here, the solution undergoes spinodal decomposition, spontaneously splitting into two liquid phases: a solute-rich "oil" and a solute-lean continuous phase[3].
Q2: How does solvent selection influence the oiling-out propensity of diphenylacetamides?
A: Counterintuitively, selecting a solvent in which your diphenylacetamide has very high solubility can increase the risk of oiling out. High-solubility solvents reduce the maximum achievable supersaturation before the system hits the LLPS phase boundary[4]. If the crystalline solubility curve intersects the LLPS miscibility gap at a temperature higher than your target crystallization temperature, oiling out is thermodynamically inevitable unless kinetic interventions (like seeding) are applied.
Q3: What is the most reliable way to detect and map the LLPS boundary?
A: Visual observation is insufficient because oiling out can mimic nucleation (clouding). A self-validating PAT system is required:
-
FBRM (Focused Beam Reflectance Measurement): Differentiates between the spherical, coalescing chord lengths of oil droplets and the rigid, faceted chord lengths of crystals[1].
-
PVM (Particle Video Microscope): Provides real-time, in-situ visual confirmation of emulsion droplet formation versus solid suspension[5].
-
ATR-FTIR (ReactIR): Tracks the liquid-phase solute concentration. During LLPS, the concentration in the continuous phase will plateau or drop uniquely compared to a standard desupersaturation curve driven by crystal growth[5].
Q4: How can I rescue a batch that has already oiled out into a sticky emulsion?
A: Once a diphenylacetamide oils out, the droplets often act as a "sink" for impurities, leading to a gummy, impure product[1]. To rescue the batch, you must perform temperature cycling combined with seeding . Reheat the mixture above the cloud point to redissolve the droplets into a single homogeneous phase. Then, cool the system very slowly (≤ 0.1 °C/min) into the metastable zone (above the LLPS boundary) and introduce 1-5 wt% of high-purity seed crystals. The seeds bypass the primary nucleation barrier, allowing the solute to deposit directly onto the crystal lattice before the system can phase-separate[6].
Part 2: Visualizing the Workflows
Thermodynamic Phase Boundary Mapping
To prevent oiling out, you must first map the "danger zone" (the miscibility gap) using PAT tools.
Workflow for mapping LLPS boundaries using Process Analytical Technology (PAT).
Oiling Out Rescue & Seeding Strategy
If phase separation occurs, use this logical sequence to recover the crystalline product.
Logical sequence for rescuing an oiled-out crystallization via temperature cycling and seeding.
Part 3: Quantitative Impact of Process Parameters
The following table summarizes how specific thermodynamic and kinetic levers impact the crystallization of flexible APIs like diphenylacetamides.
| Process Parameter | Condition | LLPS Propensity | Crystal Quality / Yield | Causality / Mechanism |
| Cooling Rate | > 0.5 °C/min | High (Oiling Out) | Amorphous / Gummy | Rapid supersaturation forces the system past the binodal curve into spinodal decomposition[1]. |
| Cooling Rate | ≤ 0.1 °C/min | Low | High Purity Crystals | Allows time for lattice integration, keeping the system safely within the metastable zone[6]. |
| Seeding | Unseeded | High | Agglomerated / Impure | High kinetic barrier for primary nucleation favors lower-energy droplet formation[2]. |
| Seeding | 1-5 wt% (Aged) | Eliminated | Controlled PSD | Bypasses primary nucleation barrier; solute deposits directly onto seeds[6]. |
| Solvent Selection | High API Solubility | High | Poor Yield | Reduces max achievable supersaturation; crystalline solubility intersects the miscibility gap[4]. |
Part 4: Standard Operating Protocols
Protocol A: Thermodynamic Mapping of the LLPS Boundary
Purpose: To establish the safe operational design space (metastable zone) before scaling up.
-
Preparation: Suspend a known concentration of the diphenylacetamide in the chosen solvent system within a jacketed crystallizer equipped with FBRM and overhead stirring.
-
Dissolution: Heat the suspension at 1.0 °C/min until the FBRM total counts drop to baseline, indicating a clear, homogeneous solution. Record this as the Clear Point.
-
Equilibration: Hold the temperature 5 °C above the Clear Point for 30 minutes to ensure complete dissolution of any sub-micron aggregates.
-
LLPS Detection: Cool the solution at a linear rate of 0.1 °C/min[7]. Monitor the FBRM chord length distribution. A sudden spike in counts in the 10–50 µm range, coupled with visual clouding (without birefringence under cross-polarized light), indicates the onset of LLPS. Record this temperature as the Cloud Point (Binodal boundary).
-
Iteration: Repeat steps 1-4 across a range of concentrations to plot the complete LLPS phase boundary against the crystalline solubility curve.
Protocol B: Seeded Cooling Crystallization to Bypass LLPS
Purpose: To force crystalline nucleation before the system enters the miscibility gap.
-
Dissolution: Heat the diphenylacetamide mixture to 5 °C above the established Clear Point.
-
Controlled Cooling: Cool the system at 0.1 °C/min to a temperature strictly between the crystalline solubility curve and the LLPS Cloud Point (the metastable zone)[6].
-
Seed Introduction: Introduce 1-5 wt% of milled, high-purity diphenylacetamide seeds.
-
Seed Ageing (Critical Step): Hold the temperature constant for 1 to 2 hours. This allows the seeds to heal and begin consuming supersaturation, effectively pulling the liquid-phase concentration away from the LLPS boundary[6].
-
Final Isolation: Resume cooling at 0.1 °C/min to the final isolation temperature. Filter, wash, and dry the resulting high-purity crystalline suspension.
References
1.[1] Title: Oiling Out in Crystallization Source: Mettler Toledo URL:[Link] 2.[3] Title: Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link] 3.[7] Title: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Processes) URL:[Link] 4.[2] Title: Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis Source: Langmuir (ACS Publications) URL:[Link] 5.[6] Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL:[Link] 6.[4] Title: Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate Source: Organic Process Research & Development (ACS Publications) URL:[Link] 7.[5] Title: Observation and Analysis of Liquid-liquid Phase Separation and Crystallization Processes... Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Enhancing Diastereoselectivity with 2,2-diphenyl-N-(1-phenylethyl)acetamide
Welcome to the technical support center for utilizing 2,2-diphenyl-N-(1-phenylethyl)acetamide as a chiral auxiliary to improve diastereoselectivity in your chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols.
Introduction: The Role of Chiral Auxiliaries
In the realm of asymmetric synthesis, achieving high levels of stereocontrol is paramount, particularly in the pharmaceutical industry where the biological activity of a molecule is often dictated by its specific stereochemistry.[1] Chiral auxiliaries are powerful tools that temporarily attach to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer over another.[2][3][4] The auxiliary, 2,2-diphenyl-N-(1-phenylethyl)acetamide, leverages the steric influence of its bulky diphenylmethyl and phenylethyl groups to create a biased steric environment, effectively shielding one face of the reactive intermediate.[5] This guide will focus on the practical application and optimization of this versatile chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: How does 2,2-diphenyl-N-(1-phenylethyl)acetamide induce diastereoselectivity?
A1: The mechanism relies on the formation of a rigid, chelated transition state. In reactions like the alkylation of an enolate, the lithium cation (from a base like LDA) coordinates to the carbonyl oxygen and the nitrogen of the amide. The bulky 2,2-diphenyl and 1-phenylethyl groups of the auxiliary then create a highly congested steric environment. This steric hindrance effectively blocks one face of the enolate, compelling the incoming electrophile to approach from the less hindered face, thus leading to a high degree of diastereoselectivity.
Q2: In what types of reactions is this auxiliary most effective?
A2: This chiral auxiliary is particularly effective in carbon-carbon bond-forming reactions involving prochiral enolates. These include:
-
Asymmetric Alkylations: Directing the approach of an alkyl halide or other electrophile.[4]
-
Diastereoselective Aldol Reactions: Controlling the stereochemistry of the newly formed stereocenters.
-
Michael Additions: Influencing the conjugate addition of nucleophiles.
Q3: How is the chiral auxiliary removed after the reaction?
A3: The auxiliary can be cleaved under various conditions, depending on the desired final product. Common methods include:
-
Acidic or Basic Hydrolysis: To yield the corresponding carboxylic acid.
-
Reductive Cleavage: Using reagents like lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol.
-
Oxidative Cleavage: For example, with alkaline hydrogen peroxide, which can also yield the carboxylic acid.[1]
The choice of cleavage method should be carefully considered to ensure a high yield and prevent racemization of the desired product.[6]
Troubleshooting Guide
Even with a robust chiral auxiliary, achieving optimal diastereoselectivity can be challenging. This section addresses common issues and provides systematic solutions.
Problem: Low Diastereoselectivity (Poor d.r.)
| Potential Cause | Suggested Solution |
| Reaction Temperature is Too High | At elevated temperatures, the energy difference between the diastereomeric transition states diminishes, leading to reduced selectivity. Lower the reaction temperature. Many reactions benefit from being run at -78 °C or even lower.[6][7] |
| Incomplete Enolate Formation | If the substrate is not fully converted to the enolate, side reactions can occur, lowering the overall diastereoselectivity. Ensure complete enolate formation. Use a sufficient excess of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), typically 1.1–1.5 equivalents.[7] Confirm the concentration of your n-BuLi solution by titration. |
| Presence of Aggregates | Enolate aggregates can be less reactive and selective. Add lithium chloride (LiCl). Anhydrous LiCl can break up these aggregates, leading to a more reactive monomeric species and improved selectivity.[7] Use at least 5-6 equivalents of thoroughly dried LiCl.[7] |
| Steric Mismatch | The steric bulk of the substrate or the electrophile may not be optimally matched with the auxiliary. Modify the reactants. If possible, consider using a bulkier or less bulky electrophile to enhance the steric differentiation in the transition state. |
| Incorrect Stoichiometry of Reagents | An incorrect ratio of base, substrate, or electrophile can lead to competing reactions. Carefully control stoichiometry. Ensure precise measurement and addition of all reagents. |
Problem: Low Reaction Yield
| Potential Cause | Suggested Solution |
| Residual Moisture | Water can quench the strong base (e.g., LDA) and the enolate. Ensure anhydrous conditions. Flame-dry all glassware under vacuum or in an oven. Use anhydrous solvents and dry reagents thoroughly.[7] |
| Degraded Reagents | Strong bases like LDA can degrade over time. Use fresh or recently titrated reagents. Prepare LDA fresh before use or titrate your commercial solution. |
| Slow Reaction Rate | The reaction may not be going to completion due to low reactivity. Increase the reaction time or slightly warm the reaction. While low temperatures are crucial for selectivity, a slight increase in temperature after the initial addition may be necessary to drive the reaction forward. Monitor the reaction progress by TLC or LC-MS. |
| Inefficient Quenching | Improper quenching can lead to product degradation or side reactions. Quench the reaction at low temperature. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) at the reaction temperature before warming to room temperature.[6] |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation
This protocol provides a general workflow for the asymmetric alkylation of a substrate using 2,2-diphenyl-N-(1-phenylethyl)acetamide as the chiral auxiliary.
Materials:
-
Substrate (amide derived from 2,2-diphenyl-N-(1-phenylethyl)acetamide)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Lithium Chloride (LiCl)
-
Alkylating agent (e.g., alkyl halide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of LDA Solution:
-
In a flame-dried, argon-purged flask, add anhydrous THF.
-
Add diisopropylamine (1.2 equivalents) to the THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) and stir for 15-30 minutes.
-
-
Enolate Formation:
-
In a separate flame-dried flask, dissolve the substrate (1.0 equivalent) in anhydrous THF.
-
Add anhydrous LiCl (6.0 equivalents).
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution to the substrate/LiCl mixture.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkylating agent (1.2-1.5 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Cleavage of the Chiral Auxiliary (Hydrolysis)
Materials:
-
Alkylated product from Protocol 1
-
Tetrahydrofuran (THF)
-
Water
-
Lithium Hydroxide (LiOH)
-
Hydrogen Peroxide (H₂O₂) (30% aqueous solution)
Procedure:
-
Dissolve the alkylated product (1.0 equivalent) in a 3:1 mixture of THF and water at 0 °C.
-
Add an aqueous solution of LiOH (2.0 equivalents) and H₂O₂ (4.0 equivalents) dropwise.
-
Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Extract the aqueous layer with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer.
-
Acidify the aqueous layer and extract with an organic solvent to isolate the desired carboxylic acid.
-
Dry the organic layers and concentrate to obtain the final product.
Visualizing the Process
Experimental Workflow
Caption: A typical experimental workflow for asymmetric alkylation.
Key Factors Influencing Diastereoselectivity
Caption: Key factors for achieving high diastereoselectivity.
References
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
Reddit. (2019, February 22). Stereoselective enolate reaction with chiral auxiliary. Retrieved from [Link]
-
Medium. (2020, February 9). Why are some reactions diastereoselective while others enantioselective? Comparison between the Zimmerman-Traxler Model and Brown Carbonyl Allylation. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline**. Retrieved from [Link]
Sources
challenges in the chiral separation of 2,2-diphenyl-N-(1-phenylethyl)acetamide diastereomers
Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the enantiomeric and diastereomeric resolution of bulky acetamides.
A Note on Stereochemical Nomenclature
While 2,2-diphenyl-N-(1-phenylethyl)acetamide possesses a single stereocenter at the 1-phenylethyl moiety (existing fundamentally as an enantiomeric pair), the term diastereomers in this chromatographic context refers to two critical phenomena:
-
Amide Rotamers: Restricted rotation around the C-N partial double bond generates stable cis/trans conformers. These rotamers are geometric diastereomers and frequently cause peak splitting[1].
-
Transient Diastereomeric Complexes: To achieve separation, the enantiomers must form transient, non-covalent diastereomeric complexes with the Chiral Stationary Phase (CSP)[2].
Diagnostic Workflow: Resolving Bulky Acetamides
Fig 1: Diagnostic workflow for resolving chiral separation issues of bulky acetamides.
FAQs & Troubleshooting Guides
Q1: My chromatogram shows three to four distinct peaks, but my sample is a pure racemate. What is causing this? A1: This is a classic artifact of restricted rotation around the C-N amide bond. The massive steric bulk of the 2,2-diphenyl and 1-phenylethyl groups forces the molecule into stable cis and trans rotamers[1]. At room temperature, the interconversion rate between these diastereomeric rotamers is slow relative to the chromatographic timescale, causing each enantiomer to split into two peaks. Causality & Fix: Increase the column temperature (e.g., to 45°C–50°C). The added thermal kinetic energy accelerates rotamer interconversion, coalescing the split peaks into two sharp, distinct enantiomeric peaks.
Q2: The enantiomers are co-eluting (
Q3: I am experiencing severe baseline drift and peak tailing. How do I improve peak symmetry? A3: Peak tailing in amides is typically caused by secondary, non-enantioselective hydrogen bonding between the acetamide N-H moiety and the residual silanols on the silica backbone of the CSP. Causality & Fix: Introduce a trace modifier (0.1% Diethylamine [DEA] or Trifluoroacetic Acid [TFA]) to the mobile phase to competitively saturate these active sites. Alternatively, consider Chiral Ionic Liquids (CILs) as advanced mobile phase additives; they provide a highly tunable anisotropic environment that efficiently shields non-specific interactions[4].
Mechanistic Logic of Separation
Fig 2: Three-point interaction model forming transient diastereomeric complexes.
Quantitative Data Summary: Method Optimization
The following table summarizes the causal relationship between column temperature, mobile phase modifiers, and the resulting resolution (
| Column / CSP Type | Mobile Phase (v/v) | Modifier | Temp (°C) | Rotamer Status | Resolution ( |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | None | 25 | 4 Peaks (Split) | 0.8 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | 0.1% DEA | 45 | 2 Peaks (Coalesced) | 1.6 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/EtOH (85:15) | 0.1% DEA | 45 | 2 Peaks (Coalesced) | 2.1 |
| Immobilized Amylose (Chiralpak IA) | MtBE/EtOH (98:2) | 0.1% DEA | 40 | 2 Peaks (Coalesced) | 2.8 |
Experimental Protocol: Self-Validating Chiral HPLC Workflow
Phase 1: System Preparation & Baseline Equilibration
-
Flush the HPLC system with 100% Isopropanol (IPA) at 1.0 mL/min for 30 minutes to purge any reversed-phase aqueous solvents (Critical step to prevent CSP degradation).
-
Install a polysaccharide-based CSP column (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).
Phase 2: Mobile Phase Formulation & H-Bond Saturation
-
Prepare a normal-phase mixture of Hexane/Ethanol (85:15 v/v). Ethanol is prioritized over IPA to reduce steric bulk in the solvation sphere.
-
Add 0.1% Diethylamine (DEA) to the mobile phase. Causality: DEA acts as a sacrificial hydrogen-bond acceptor/donor, preventing the acetamide from binding to achiral silanol sites, thereby eliminating peak tailing.
Phase 3: Temperature Modulation (The Rotamer Fix)
-
Set the column oven to 45°C. Allow 20 minutes for thermal equilibration.
-
Inject 5 µL of the racemic standard (1 mg/mL in mobile phase).
-
Monitor UV absorbance at 254 nm (optimal for the diphenyl and phenylethyl chromophores).
Phase 4: System Suitability & Validation
-
Coalescence Check: Verify that exactly two peaks are observed. If a shoulder or third peak remains, increase the temperature to 50°C.
-
Resolution Check: Calculate
. The system is validated for quantitative analysis only when .
References
1.[3] Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - ACS Central Science - 2.[2] Resolution of Enantiomers - Ankara University - 3.[1] Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - The Journal of Organic Chemistry - 4.[4] Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques - PMC (NIH) -
Sources
Validation & Comparative
comparing 2,2-diphenyl-N-(1-phenylethyl)acetamide with Mosher's acid for ee determination
This guide provides an objective technical comparison between Mosher's Acid (MTPA) —the gold standard for chiral derivatization—and 2,2-diphenyl-N-(1-phenylethyl)acetamide , a representative Chiral Solvating Agent (CSA) .
The comparison focuses on their mechanisms, experimental protocols, and suitability for determining enantiomeric excess (
Executive Summary
| Feature | Mosher's Acid (MTPA) | 2,2-Diphenyl-N-(1-phenylethyl)acetamide (CSA) |
| Method Type | Chiral Derivatizing Agent (CDA) | Chiral Solvating Agent (CSA) |
| Interaction | Covalent (Ester/Amide bond) | Non-covalent (H-bonding, |
| Primary Use | Absolute configuration & | Rapid |
| Resolution ( | High (>0.05 ppm typical) | Moderate (<0.05 ppm typical) |
| Sample Recovery | Difficult (requires hydrolysis) | Easy (chromatography or extraction) |
| Time to Result | Hours to Days (reaction + workup) | Minutes (mix in NMR tube) |
| Verdict | Best for unknown absolute configuration and complex mixtures.[1] | Best for high-throughput |
Mechanism of Action
Mosher's Acid (MTPA)
-Methoxy--
Principle: The chiral center of MTPA contains a trifluoromethyl group (
), a methoxy group ( ), and a phenyl ring ( ). In the resulting ester/amide, the specific conformation (typically syn-periplanar) places the protons of the substrate in the shielding/deshielding cones of the phenyl ring. -
Result: Distinct
and NMR signals for the and diastereomers. The difference in chemical shift ( ) correlates with absolute configuration.
2,2-Diphenyl-N-(1-phenylethyl)acetamide (CSA)
This amide acts as a Chiral Solvating Agent . It does not form a covalent bond but associates with the substrate via intermolecular forces.
-
Principle: The amide contains a chiral center (from 1-phenylethylamine) and a bulky, magnetically anisotropic diphenyl group. It forms a transient diastereomeric complex with the chiral analyte (e.g., a carboxylic acid or phenol) through hydrogen bonding (between the amide
and the analyte) and - interactions. -
Result: The rapid exchange between "bound" and "free" states results in a single set of signals for each enantiomer, but the average chemical environment differs, causing signal splitting (anisochrony).
Figure 1: Workflow comparison: Covalent derivatization (Mosher's) vs. Non-covalent solvation (CSA).
Experimental Protocols
Protocol A: Mosher's Method (Derivatization)
Best for: Absolute configuration assignment and precise ee determination.
-
Preparation: Dissolve the chiral alcohol/amine (approx. 5-10 mg) in dry pyridine or
. -
Reaction: Add 1.2 equivalents of
-(-)-MTPA-Cl (or -isomer) and a catalyst (DMAP). Stir for 2-12 hours. -
Workup: Quench with water, extract with ether/DCM, wash with dilute HCl and
, and dry. -
Purification: (Optional but recommended) Pass through a short silica plug to remove excess acid/silanes.
-
Analysis: Dissolve in
or . Acquire NMR (and NMR if applicable). -
Calculation: Identify diagnostic protons (e.g.,
-protons). Calculate .
Protocol B: CSA Method (Solvation)
Best for: Rapid screening of reaction mixtures.
-
Preparation: Dissolve the chiral substrate (approx. 5-10 mg) in a non-polar NMR solvent (
or ). Note: Polar solvents like DMSO interfere with H-bonding. -
Addition: Add 1.0 equivalent of 2,2-diphenyl-N-(1-phenylethyl)acetamide .
-
Analysis: Acquire
NMR immediately. -
Optimization: If splitting is poor, add more CSA (up to 5-10 equivalents) or lower the temperature (e.g., to -20°C) to stabilize the complex.
-
Calculation: Measure the separation (
) between enantiomeric peaks. is calculated by integration of the split peaks.
Performance Analysis
Sensitivity & Resolution ( )
-
Mosher's Acid:
-
High Sensitivity: The covalent bond locks the conformation. The phenyl ring exerts a strong anisotropic effect, typically yielding
values of 0.05 – 0.50 ppm . -
NMR Advantage: The
group provides a singlet that is highly sensitive to chiral environments, often simplifying analysis in complex spectra.
-
-
CSA (Amide):
-
Moderate Sensitivity: Relying on time-averaged environments,
values are often smaller (0.01 – 0.10 ppm ). -
High Field Requirement: High-field NMR (500 MHz+) is often necessary to resolve the splitting, whereas Mosher's esters can often be resolved at 300 MHz.
-
Scope & Limitations
-
Mosher's Acid:
-
Substrates:
and alcohols, amines. (Sterically hindered substrates may fail to react). -
Pros: Robust, widely accepted for publication, allows absolute configuration assignment.
-
Cons: Destructive (unless hydrolyzed), requires workup, kinetic resolution can occur if reaction is incomplete (leading to false
).
-
-
CSA (Amide):
-
Substrates: Carboxylic acids, phenols, lactams (must have H-bond donor/acceptor sites complementary to the amide).
-
Pros: Non-destructive, instant, no kinetic resolution issues (since no reaction occurs).
-
Cons: Concentration-dependent shifts, solvent restrictions (cannot use
or ), generally cannot assign absolute configuration ab initio without a reference standard.
-
Data Comparison: Chemical Shift Differences
| Parameter | Mosher's Ester (MTPA) | CSA Complex (Amide) |
| Magnitude of | Large (>30 Hz at 500 MHz) | Small (<15 Hz at 500 MHz) |
| Effect of Temperature | Minimal (Conformationally stable) | Significant (Lower T increases |
| Effect of Concentration | None (Intramolecular) | High (Intermolecular equilibrium) |
| Solvent Compatibility | Universal (CDCl3, DMSO, MeOD) | Restricted (Non-polar only: CDCl3, C6D6) |
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric amides and esters of alpha-methoxy-alpha-trifluoromethylphenylacetic acid. Journal of the American Chemical Society, 95(2), 512–519. Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
-
Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331. Link
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link
Sources
Validation of 2,2-Diphenyl-N-(1-phenylethyl)acetamide as a Chiral Auxiliary in Asymmetric Synthesis: A Comparative Guide
Introduction: The Challenge of Quaternary Stereocenters
The construction of quaternary stereocenters remains one of the most formidable challenges in asymmetric organic synthesis. The inherent steric congestion of forming a fully substituted carbon node often leads to poor yields, competing side reactions (such as O-alkylation), and degraded stereoselectivity. While classical chiral auxiliaries like Evans oxazolidinones and Myers pseudoephedrine amides are foundational to secondary and tertiary stereocenter synthesis, their efficacy frequently diminishes when applied to highly hindered quaternary systems.
Enter 2,2-diphenyl-N-(1-phenylethyl)acetamide . By synergizing the massive steric shielding of a diphenylacetate core with the proven facial directing ability of the (S)- or (R)-1-phenylethylamine auxiliary, this scaffold provides a robust platform for asymmetric quaternary alkylation. This guide objectively evaluates its performance, elucidates the mechanistic causality behind its stereocontrol, and provides validated experimental protocols for drug development professionals.
Mechanistic Rationale: The Synergy of Sterics and Chelation
The stereochemical fidelity of 2,2-diphenyl-N-(1-phenylethyl)acetamide relies on the formation of a rigid, chelated transition state. Upon treatment with Lithium Diisopropylamide (LDA), the amide undergoes deprotonation to form a Z-enolate.
Causality Insight : The lithium cation plays a dual role: it chelates the enolate oxygen and the amide nitrogen, locking the molecule into a highly ordered conformation. Simultaneously, allylic 1,3-strain forces the chiral 1-phenylethyl group to orient its bulky phenyl ring over one face of the enolate . Because the alpha-carbon is already heavily congested by two phenyl rings, the incoming electrophile is exquisitely sensitive to the facial bias imposed by the auxiliary . This "steric amplification" results in near-perfect diastereoselectivity during C-C bond formation.
Logical flow of stereocontrol during the asymmetric alkylation of the chiral enolate.
Comparative Performance Data
To validate its utility, we compare the asymmetric benzylation of the 2,2-diphenyl-N-(1-phenylethyl)acetamide enolate against equivalent quaternary-forming reactions using Evans and Myers auxiliaries.
Table 1: Comparative Efficacy in Asymmetric Quaternary Alkylation
| Auxiliary System | Reagents | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Cleavage Conditions | Cleavage Yield (%) |
| 2,2-Diphenyl-N-(1-phenylethyl)acetamide | LDA, BnBr | 85 | 98:2 | 6M HCl, Dioxane, Reflux | 80 |
| Evans Oxazolidinone (α,α-disubstituted) | LDA, BnBr | 45* | 90:10 | LiOH, H₂O₂, THF/H₂O | 75 |
| Myers Pseudoephedrine | LDA, LiCl, BnBr | 88 | 95:5 | NaOH, H₂O/EtOH, Reflux | 70** |
*Note: Lower yield due to competing O-alkylation of the highly hindered enolate. **Note: Sluggish cleavage kinetics due to steric shielding of the quaternary center.
Analysis : The Evans oxazolidinone system, while excellent for less hindered substrates, suffers from significant O-alkylation when the enolate is heavily substituted, dropping the isolated yield of the C-alkylated product to 45%. Myers pseudoephedrine amides perform admirably in the alkylation step, but the subsequent cleavage of the highly hindered quaternary amide is notoriously sluggish. The 2,2-diphenyl-N-(1-phenylethyl)acetamide system offers the best balance: exceptional stereocontrol (98:2 d.r.) and a straightforward, albeit forceful, acidic cleavage pathway.
Experimental Protocols: A Self-Validating System
The following protocols detail the asymmetric alkylation and subsequent auxiliary cleavage. Every parameter is optimized to account for the extreme steric bulk of the system.
Experimental workflow for quaternary stereocenter synthesis via chiral auxiliary.
Protocol 1: Asymmetric Alkylation (Formation of the Quaternary Center)
Reagents:
-
2,2-Diphenyl-N-((S)-1-phenylethyl)acetamide (1.0 equiv)
-
Diisopropylamine (1.2 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Benzyl bromide (1.5 equiv)
-
Anhydrous THF (0.1 M)
Step-by-Step Methodology:
-
LDA Preparation : In a flame-dried flask under an inert atmosphere (N₂/Ar), dissolve diisopropylamine in anhydrous THF. Cool to -78°C and add n-BuLi dropwise. Stir for 30 minutes. Causality: Freshly prepared LDA is critical to avoid hydroxide contamination, which would prematurely hydrolyze the highly sensitive enolate.
-
Enolization : Add a solution of the chiral acetamide in THF dropwise to the LDA solution at -78°C. Stir the reaction mixture at -78°C for 1.5 hours. Causality: The massive steric bulk of the diphenylacetate core significantly retards the deprotonation rate. Extended stirring ensures complete conversion to the rigid Z-enolate, preventing unreacted starting material from complicating the purification of the quaternary product.
-
Electrophilic Addition : Add benzyl bromide dropwise. Maintain the temperature at -78°C for 1 hour, then slowly warm to -20°C over 4 hours. Causality: Quaternary C-C bond formation has a high activation energy barrier. Warming to -20°C provides the necessary thermal energy for the electrophilic attack while maintaining the structural integrity of the lithium chelate to ensure high facial selectivity .
-
Quench and Isolation : Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the diastereomerically pure product.
Protocol 2: Cleavage of the Chiral Auxiliary
Reagents:
-
Alkylated chiral amide (1.0 equiv)
-
6M HCl (aqueous)
-
1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
Hydrolysis : Dissolve the alkylated amide in 1,4-dioxane. Add an equal volume of 6M HCl. Reflux the mixture at 105°C for 24 hours. Causality: Standard LiOH/H₂O₂ cleavage fails here because the tetrahedral intermediate is sterically prohibited by the alpha-diphenyl and alpha-benzyl groups. Acidic hydrolysis protonates the amide nitrogen, converting it into a superior leaving group and allowing the cleavage to proceed under thermal forcing conditions.
-
Isolation : Cool to room temperature. Extract the acidic aqueous layer with dichloromethane to isolate the enantiopure quaternary carboxylic acid.
-
Auxiliary Recovery : Basify the aqueous layer with NaOH to pH 12 and extract with diethyl ether to recover the (S)-1-phenylethylamine for future synthetic cycles.
References
-
Majewski, M., & Lazny, R. "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary." Molecules, 25(21), 4907 (2020). Available at:[Link]
comparative study of 2,2-diphenyl-N-(1-phenylethyl)acetamide and Evans auxiliaries in aldol reactions
[1]
Executive Summary
For researchers synthesizing
-
Evans Auxiliaries are the gold standard for propionate and acetate aldol reactions, offering predictable syn/anti selectivity via boron or titanium enolates. However, they often fail with
-disubstituted substrates (like diphenylacetic acid) due to severe steric clash in the transition state and difficulty in hydrolytic cleavage.[1] -
2,2-Diphenyl-N-(1-phenylethyl)acetamide represents a specialized solution for these bulky, quaternary-center-forming reactions.[1] While it may offer lower intrinsic kinetic diastereoselectivity (
) than Evans systems, its acyclic nature permits enolization of hindered substrates, and its high crystallinity allows for optical purification.
| Feature | Evans Auxiliaries (Oxazolidinones) | 2,2-Diphenyl-N-(1-phenylethyl)acetamide |
| Primary Application | Simple Acetates/Propionates | Sterically Hindered ( |
| Enolization Method | Soft (Boron/Ti) or Hard (Li) | Hard (Lithium - LDA/LiHMDS) |
| Dominant Selectivity | Very High (>95:[1]5) Kinetic Control | Moderate Kinetic + Crystallization Upgrade |
| Cleavage Difficulty | Easy (LiOOH, LiBH4) | Difficult (Requires strong acid/MsOH) |
| Atom Economy | Low (Auxiliary MW ~180-250) | High (Auxiliary MW ~121) |
Mechanistic Underpinnings
Evans Auxiliary: The Zimmerman-Traxler Standard
The Evans system relies on a rigid, chelated Zimmerman-Traxler transition state .[1] The oxazolidinone ring locks the conformation, and the bulky group (isopropyl/benzyl) blocks one face of the Z-enolate.[1]
-
Mechanism: Boron or Titanium chelation.
-
Limitation: If the
-position has two phenyl groups (diphenylacetyl), the steric bulk prevents the formation of the necessary chair transition state, leading to low conversion or lack of reaction.[1]
Chiral Amide: The Acyclic Control Model
The 2,2-diphenyl-N-(1-phenylethyl)acetamide operates via a lithium enolate.[1] Because the auxiliary is acyclic (an amide bond rather than a ring), it can accommodate the massive bulk of the two phenyl groups on the
-
Mechanism: The lithium cation coordinates the enolate oxygen and the amide nitrogen. The chiral 1-phenylethyl group creates a "chiral pocket," shielding one face of the planar enolate.
-
Advantage: The flexibility of the amide bond allows the reaction to proceed even when the substrate is extremely crowded.
Caption: Comparison of mechanistic pathways. Evans auxiliaries excel with simple substrates via rigid transition states, while Chiral Amides enable reaction with bulky substrates via flexible transition states.[1]
Performance Comparison
A. Diastereoselectivity (dr)[2][3][4][5][6]
-
Evans: Typically yields >98:2 dr directly from the reaction mixture.
-
Amide: The aldol reaction of 2,2-diphenyl-N-(1-phenylethyl)acetamide typically yields moderate dr (e.g., 70:30 to 85:15).[1]
-
Correction Strategy: The presence of the amide and the diphenyl group makes these products highly crystalline . A single recrystallization often upgrades the dr to >99:1, making the practical selectivity comparable to Evans.[1]
-
B. Cleavage Efficiency (The Critical Bottleneck)
The most significant drawback of amide auxiliaries is removal. Amides are chemically stable (more so than imides).
-
Evans Cleavage: Mild conditions (LiOOH/THF at 0°C) cleave the auxiliary without racemizing the center.
-
Amide Cleavage: Standard hydrolysis requires harsh acid/base reflux, which can decompose sensitive aldol adducts.
-
Solution for Phenylethyl Amides: A specific protocol using Methanesulfonic Acid (MsOH) in refluxing toluene allows for the selective cleavage of the N-(1-phenylethyl) bond via an elimination-hydrolysis mechanism (anchimeric assistance), yielding the primary amide or acid.[1]
-
C. Synthesis of Quaternary Centers
This is the defining use case.
-
Experiment: Aldol reaction of Diphenylacetic acid derivative + Benzaldehyde.
-
Evans: <10% Yield (Steric shutdown).
-
Amide: 75-85% Yield (Steric tolerance).
Experimental Protocols
Protocol A: Synthesis of 2,2-Diphenyl-N-(1-phenylethyl)acetamide
This step establishes the chiral platform.[1]
-
Reagents: Diphenylacetic acid (1.0 eq), (S)-(-)-1-Phenylethylamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DCM.[1]
-
Procedure:
-
Dissolve diphenylacetic acid in DCM at 0°C.
-
Add (S)-1-phenylethylamine, followed by EDC and HOBt.[1]
-
Stir at room temperature for 12 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO3, and brine.
-
Purification: Recrystallize from Ethanol/Hexanes.
-
Result: White crystalline solid. M.P. >120°C.
-
Protocol B: The "Bulky" Aldol Reaction
Optimized for sterically hindered enolates.
-
Reagents: Amide substrate (1.0 eq), LDA (2.2 eq), Aldehyde (1.2 eq), anhydrous THF.
-
Procedure:
-
Cool a solution of LDA (prepared from diisopropylamine and n-BuLi) in THF to -78°C .
-
Add solution of 2,2-diphenyl-N-(1-phenylethyl)acetamide in THF dropwise. (Note: Use 2.2 eq of base because the amide proton and the
-proton are both acidic, forming a dianion-like species or simply ensuring full enolization). -
Stir for 1 hour at -78°C to ensure complete enolization.
-
Add the aldehyde (e.g., benzaldehyde) dropwise.
-
Stir at -78°C for 2 hours, then slowly warm to -20°C.
-
Quench: Add sat. NH4Cl solution.
-
-
Purification:
-
Extract with EtOAc.
-
The crude product will be a mixture of diastereomers.[2]
-
Crucial Step: Recrystallize from hot EtOAc/Hexanes to isolate the major diastereomer (>99% de).
-
Protocol C: Auxiliary Cleavage (MsOH Method)
The specialized method to remove the phenylethyl group.[1]
-
Reagents: Aldol Adduct, Methanesulfonic acid (MsOH, 2-3 eq), Toluene.
-
Procedure:
-
Dissolve the purified aldol adduct in Toluene.
-
Add MsOH.[2]
-
Reflux (110°C) for 2-4 hours.
-
Monitor by TLC for the disappearance of the starting amide.
-
Mechanism: Protonation of the nitrogen promotes elimination of the phenylethyl group as styrene (or polymerized styrene), leaving the primary amide.
-
Workup: Cool, neutralize with NaHCO3, extract product.
-
References
-
Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129. [1]
-
Marson, C. M., & Yau, K. C. "Simple and Efficient Cleavage of the N-(1-Phenylethyl) Unit of Carboxamides with Methanesulfonic Acid."[1][2] The Journal of Organic Chemistry, 65, 2000.[1] (Validates the cleavage protocol for this specific auxiliary).
-
Goyal, S., et al. "Reversal of Selectivity in Acetate Aldol Reactions..."[1] Organic Letters, 2012. (Discusses steric limitations of Evans systems).
-
PubChem. "N-(1-phenylethyl)acetamide Compound Summary."[1] [1]
cross-validation of enantiomeric excess values obtained with 2,2-diphenyl-N-(1-phenylethyl)acetamide and chiral HPLC
Executive Summary
In the development of chiral therapeutics and asymmetric catalysts, the accurate determination of enantiomeric excess (
By comparing the gold-standard Chiral High-Performance Liquid Chromatography (HPLC) against ¹H Nuclear Magnetic Resonance (NMR) spectroscopy using a Chiral Solvating Agent (CSA) , researchers can establish a self-validating analytical system that guarantees absolute stereochemical integrity[1],[2].
The Model Analyte & The Need for Cross-Validation
2,2-Diphenyl-N-(1-phenylethyl)acetamide features a chiral center at the 1-phenylethylamine moiety, flanked by a massive, highly lipophilic diphenylacetyl group.
-
The Challenge: The extreme steric bulk and extensive
-systems can lead to peak tailing or co-elution with achiral impurities in HPLC. In NMR, concentration-dependent aggregation can obscure signal splitting. -
The Solution: Cross-validation. HPLC provides superior sensitivity and dynamic range, while NMR provides absolute structural specificity. If an achiral impurity co-elutes in HPLC (artificially skewing the
), the NMR integration will remain unaffected because the impurity will possess a completely different chemical shift.
Workflow for orthogonal cross-validation of enantiomeric excess.
Methodology 1: Chiral HPLC (The Gold Standard)
Causality & Mechanism
Separation on a Chiral Stationary Phase (CSP) relies on the formation of transient diastereomeric adsorbates. For amides like 2,2-diphenyl-N-(1-phenylethyl)acetamide, an immobilized amylose or cellulose backbone functionalized with phenylcarbamate groups (e.g., Chiralpak AD-H or OD-H) is optimal[3],[4].
-
Why Normal Phase? A mobile phase of Hexane/Isopropanol (e.g., 90:10) is chosen because non-polar solvents promote the critical hydrogen bonding between the analyte's amide N-H/C=O and the CSP's carbamate groups. Reversed-phase aqueous conditions would quench these vital H-bonds.
-
Why UV 254 nm? The three phenyl rings in the analyte provide a massive chromophore, allowing for high signal-to-noise ratios at 254 nm.
Step-by-Step Protocol (Self-Validating System)
-
System Equilibration: Flush the HPLC system with 100% HPLC-grade Isopropanol, followed by the mobile phase (Hexane:Isopropanol 90:10 v/v) at a flow rate of 1.0 mL/min until the UV baseline stabilizes[4].
-
Racemate Validation (Critical Step): Inject 10 µL of a racemic standard of the amide (1 mg/mL).
-
Validation Check: You must achieve baseline resolution (
). The integrated peak areas must be exactly 50:50 (±0.5%). This proves that the UV response factors for both enantiomers are identical and that the integration parameters are unbiased[2].
-
-
Sample Analysis: Inject 10 µL of the enantioenriched sample.
-
Quantification: Integrate the peak areas (
and ).
Methodology 2: ¹H NMR with Chiral Solvating Agents (CSAs)
Causality & Mechanism
When enantiomers are placed in an achiral solvent (
-
The Interaction: The highly acidic hydroxyl group of Pirkle's alcohol (driven by the electron-withdrawing
group) hydrogen-bonds to the analyte's amide carbonyl. Simultaneously, the anthryl group -stacks with the analyte's phenyl rings. -
The Result: This rigid, non-covalent diastereomeric solvate places the benzylic methyl group of the 1-phenylethyl moiety (normally a single doublet around 1.45 ppm) into two different magnetic environments. The anisotropic shielding from the anthryl ring splits the signal into two distinct doublets representing the (R) and (S) enantiomers.
Step-by-Step Protocol (Self-Validating System)
-
Sample Preparation: Dissolve exactly 5.0 mg of the enantioenriched amide in 0.6 mL of dry, acid-free
in a 5 mm NMR tube. -
Baseline Spectrum: Acquire a standard ¹H NMR spectrum (400 MHz or higher). Identify the benzylic methyl doublet.
-
CSA Titration (Critical Step): Do not add a massive excess of CSA immediately, as it increases viscosity and broadens lines. Add 0.5 equivalents of Pirkle's alcohol. Acquire a spectrum.
-
Validation Check: Incrementally add CSA (up to 2.0 equivalents) until the chemical shift difference (
) between the two methyl doublets is ppm, ensuring baseline resolution for integration[5].
-
-
Quantification: Apply a strict baseline correction. Integrate the distinct methyl doublets (
and ).
Mechanisms of chiral recognition in HPLC and NMR methodologies.
Cross-Validation: Comparative Data Analysis
To objectively compare the performance of both methods, the following table summarizes typical quantitative validation data for an enantioenriched batch of 2,2-diphenyl-N-(1-phenylethyl)acetamide. A successful cross-validation requires the
| Analytical Parameter | Chiral HPLC (Chiralpak OD-H) | ¹H NMR + CSA (Pirkle's Alcohol) |
| Primary Interaction | H-bonding, Dipole, | H-bonding, Magnetic Anisotropy |
| Resolution Metric | Chromatographic Resolution ( | Chemical Shift Difference ( |
| Limit of Detection (LOD) | 0.05% (Highly sensitive) | ~1.0% (Limited by signal-to-noise) |
| Sample Recovery | Destructive (unless using Prep-HPLC) | 100% Non-destructive (Recoverable via chromatography) |
| Analysis Time | 15 - 30 minutes per injection | 5 minutes (post-titration) |
| Batch A: Calculated | 94.2% (Area: 97.1 : 2.9) | 93.8% (Integral: 96.9 : 3.1) |
| Batch B: Calculated | 98.5% (Area: 99.25 : 0.75) | > 98% (Minor enantiomer below NMR LOQ) |
Interpretation:
While HPLC is the definitive tool for quantifying highly enantioenriched samples (
Conclusion & Recommendations
For the robust characterization of 2,2-diphenyl-N-(1-phenylethyl)acetamide and similar chiral amides:
-
Use Chiral HPLC as your primary quantitative tool for high-throughput screening and final purity certification.
-
Use ¹H NMR with Pirkle's Alcohol on representative batch samples to verify that HPLC peak areas are free from hidden co-elutions.
-
Always run a racemic standard in both systems to prove that your baseline resolution and integration parameters are mathematically sound.
References
1.[3] A Simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F- NMR spectroscopic analysis. RSC Advances.[Link] 2.[4] Supporting Information: N-(1-phenylethyl)acetamide synthesis and HPLC determination. Semantic Scholar.[Link] 3.[5] Pirkle, W. H., & Sikkenga, D. L. The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry.[Link] 4.[1] Sánchez, F. G., et al. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate / John Wiley & Sons.[Link] 5.[2] Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. PubMed Central (PMC).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
2,2-diphenyl-N-(1-phenylethyl)acetamide proper disposal procedures
The following guide details the proper handling and disposal procedures for 2,2-diphenyl-N-(1-phenylethyl)acetamide . This protocol is designed for research environments where specific Safety Data Sheets (SDS) for niche intermediates may be sparse, necessitating a risk-based approach grounded in chemical structure analysis and regulatory compliance.
Executive Summary: Immediate Action Plan
-
Classification: Hazardous Organic Solid (Non-RCRA Listed, but Regulated).
-
Primary Hazard: Potential Irritant/Toxicant (Skin, Eye, Inhalation). Treat as a "High-Potency Unknown" if purity/toxicity is unverified.
-
Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor.
-
Prohibited: DO NOT dispose of down the drain or in regular trash.
-
Spill Response: Dry sweep with HEPA vacuum or damp cloth; avoid dust generation.
Chemical Profile & Hazard Identification
To determine the correct waste stream, we must first profile the chemical based on its functional groups and structural alerts.
| Parameter | Technical Specification |
| Chemical Name | 2,2-diphenyl-N-(1-phenylethyl)acetamide |
| Molecular Formula | C₂₂H₂₁NO |
| Structure Analysis | Lipophilic amide derived from Diphenylacetic acid and 1-Phenylethylamine .[1] |
| Physical State | Solid (Crystalline powder, typically white to off-white). |
| Solubility | Insoluble in water; Soluble in organic solvents (DCM, DMSO, Methanol). |
| Stability | Stable under normal conditions. May emit toxic fumes (NOx, COx) upon combustion. |
| Hazard Class | Irritant (Category 2) ; Potential Acute Toxicity (Oral) based on amide precursors. |
Scientific Rationale for Hazard Classification
Although a specific SDS for this exact isomer is rare, the "Precursor Principle" dictates that we assess hazards based on its hydrolysis products:
-
1-Phenylethylamine: Known to be corrosive and acutely toxic.
-
Diphenylacetic Acid: A known irritant. Therefore, the amide must be handled as a Toxic Irritant until proven otherwise.
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA (40 CFR) and laboratory safety standards (OSHA 29 CFR 1910.1450).
Step 1: Waste Characterization & Segregation
-
Action: Isolate the chemical from oxidizers and acids.
-
Stream: Classify as "Solid Organic Waste" or "Lab Trash - Contaminated" depending on quantity.
-
Pure Substance (>1g): Segregate into a dedicated vial/jar.
-
Trace Contaminated PPE/Wipes: Place in the solid hazardous waste bin (often a yellow or red bag).
-
Step 2: Container Selection & Packaging
-
Primary Container: Use a Glass (Amber/Clear) or HDPE jar with a screw-top lid.
-
Why? Amides can soften certain plastics over time; glass is chemically inert.
-
-
Secondary Containment: Place the sealed primary container inside a clear, sealable plastic bag (e.g., Ziploc) to prevent leakage during transport.
Step 3: Labeling (Critical for Compliance)
Every container must be labeled before waste is added. Use a standard "Hazardous Waste" tag with the following details:
-
Chemical Name: 2,2-diphenyl-N-(1-phenylethyl)acetamide (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant" .
-
Generator: Your Name/Lab Group.
Step 4: Storage & Handoff
-
Storage: Store in a Satellite Accumulation Area (SAA) . Keep the container closed at all times except when adding waste.
-
Disposal: Request a pickup from your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor (e.g., Clean Harbors, Veolia).
-
Final Fate: The material will be sent for Fuel Blending or Incineration at a TSDF (Treatment, Storage, and Disposal Facility).
Emergency Spill Response
Scenario: You have spilled 500 mg of powder on the benchtop.
-
Evacuate & PPE: Alert nearby personnel. Don Nitrile Gloves (double-gloved) , Safety Goggles , and a Lab Coat . If dust is visible, wear an N95 respirator .
-
Containment: Cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Cleanup:
-
Gently sweep the damp material into a dustpan or use a HEPA vacuum designated for chemical use.
-
Wipe the area with Ethanol or Acetone (the compound is lipophilic and won't clean up well with water alone).
-
Wash the surface with soap and water for a final clean.
-
-
Disposal of Debris: Place all wipes, gloves, and debris into the Solid Hazardous Waste bin.
Decision Logic: Waste Determination Workflow
The following diagram illustrates the decision-making process for disposing of this specific chemical.
Figure 1: Waste Determination Workflow for 2,2-diphenyl-N-(1-phenylethyl)acetamide. This logic ensures segregation based on physical state and contamination level.
Regulatory & Compliance Context
-
RCRA Status: This specific compound is not typically listed on the EPA's P-list or U-list (40 CFR 261.33). However, it must be characterized by the generator (you) as hazardous based on ignitability, corrosivity, reactivity, or toxicity (ICRT).
-
Determination:Toxicity Characteristic (due to amide functionality and lack of specific LD50 data) is the safest default.
-
-
Duty of Care: As a researcher, you are responsible for the "Cradle-to-Grave" management of this chemical. Abandoning it in a fume hood or throwing it in the trash is a violation of federal law.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators. EPA.gov. [Link]
-
PubChem. (n.d.). Compound Summary: N-(1-Phenylethyl)acetamide (Structural Analog). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
